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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,5-Dichloro-N-Boc-DL-phenylalanine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Dichloro-N-Boc-DL-phenylalanine is a synthetically modified amino acid that serves as a crucial building block in the design and synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-N-Boc-DL-phenylalanine is a synthetically modified amino acid that serves as a crucial building block in the design and synthesis of novel peptides and peptidomimetics. The incorporation of chlorine atoms onto the phenyl ring of phenylalanine significantly alters its electronic and steric properties, offering a valuable tool for medicinal chemists to modulate the pharmacological profile of lead compounds. The N-terminal tert-butyloxycarbonyl (Boc) protecting group provides stability and facilitates its use in standard solid-phase and solution-phase peptide synthesis.[1] This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the potential applications of 3,5-Dichloro-N-Boc-DL-phenylalanine in drug discovery and development.

Physicochemical Properties

PropertyEstimated ValueRationale for Estimation
Molecular Formula C₁₄H₁₇Cl₂NO₄Based on the addition of two chlorine atoms to the phenyl ring of N-Boc-phenylalanine (C₁₄H₁₉NO₄).
Molecular Weight 334.19 g/mol Calculated based on the molecular formula.[2]
Appearance White to off-white solidTypical appearance for protected amino acids.[3]
Melting Point >100 °C (with decomposition)The melting point is expected to be higher than N-Boc-DL-phenylalanine (approx. 85-87 °C) due to increased molecular weight and intermolecular interactions from the chlorine atoms.
Solubility Soluble in organic solvents like dichloromethane (DCM), methanol, and dimethylformamide (DMF). Insoluble in water.The Boc protecting group and the chlorinated phenyl ring increase lipophilicity, leading to good solubility in organic solvents.
Stability Stable under standard storage conditions (2-8 °C, dry).[4] Labile to strong acids.The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA), which is a key feature for its use in peptide synthesis. It is generally stable to basic and reductive conditions.

Synthesis of 3,5-Dichloro-N-Boc-DL-phenylalanine: A Step-by-Step Protocol

The synthesis of 3,5-Dichloro-N-Boc-DL-phenylalanine is typically achieved through the N-terminal protection of 3,5-Dichloro-DL-phenylalanine using di-tert-butyl dicarbonate (Boc₂O). The following is a well-established protocol adaptable for this synthesis.[5][6]

Materials and Reagents:
  • 3,5-Dichloro-DL-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

Experimental Procedure:
  • Dissolution: In a round-bottom flask, dissolve 3,5-Dichloro-DL-phenylalanine in a 1:1 mixture of 1,4-dioxane and 1 M NaOH solution. Stir the mixture at room temperature until the amino acid is completely dissolved.

  • Boc Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution. Allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Work-up:

    • Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to a pH of 2-3 using a 1 M HCl solution. This will precipitate the N-Boc protected amino acid.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3,5-Dichloro-N-Boc-DL-phenylalanine can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:
  • Choice of Base: Sodium hydroxide is used to deprotonate the amino group of the phenylalanine derivative, making it nucleophilic and reactive towards the electrophilic carbonyl carbons of Boc₂O.

  • Use of 1,4-Dioxane: This co-solvent helps to solubilize both the polar amino acid salt and the nonpolar Boc₂O, facilitating a homogenous reaction mixture.

  • Acidification: The N-Boc protected amino acid is soluble in the basic aqueous solution as its carboxylate salt. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate out of the aqueous phase, allowing for its extraction into an organic solvent.

Applications in Drug Discovery and Development

The unique properties of 3,5-Dichloro-N-Boc-DL-phenylalanine make it a valuable tool for medicinal chemists.

  • Peptide and Peptidomimetic Synthesis: It serves as a building block in the synthesis of peptides with modified properties.[7] The dichloro substitution can introduce conformational constraints, enhance binding affinity to biological targets, and improve metabolic stability by blocking sites of enzymatic degradation.

  • Modulation of Pharmacokinetic Properties: The introduction of chlorine atoms increases the lipophilicity of the resulting peptide, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Probing Structure-Activity Relationships (SAR): By systematically replacing natural amino acids with 3,5-Dichloro-DL-phenylalanine, researchers can probe the specific interactions between a peptide and its receptor, providing insights for the design of more potent and selective drug candidates. For example, halogenated phenylalanine analogs have been explored for their potential to modulate glutamatergic transmission.

Experimental Workflow: Incorporation into a Peptide Sequence

The following diagram illustrates a generalized workflow for the incorporation of 3,5-Dichloro-N-Boc-DL-phenylalanine into a peptide sequence using solid-phase peptide synthesis (SPPS).

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis resin Resin with Rink Amide Linker deprotection1 Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection1 1. coupling1 Coupling of Fmoc-AA-OH (HBTU, DIPEA in DMF) deprotection1->coupling1 2. deprotection2 Fmoc Deprotection (20% Piperidine in DMF) coupling1->deprotection2 3. coupling2 Coupling of 3,5-Dichloro-N-Boc-DL-Phe (HBTU, DIPEA in DMF) deprotection2->coupling2 4. deprotection3 Boc Deprotection (TFA/TIS/H2O) coupling2->deprotection3 5. cleavage Cleavage from Resin (TFA Cocktail) deprotection3->cleavage 6. purification Purification (RP-HPLC) cleavage->purification 7. analysis Analysis (LC-MS, NMR) purification->analysis 8.

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Conclusion

3,5-Dichloro-N-Boc-DL-phenylalanine represents a valuable synthetic amino acid for the development of novel peptide-based therapeutics. Its unique electronic and steric properties, conferred by the dichloro substitution, provide a powerful tool for modulating the biological activity and pharmacokinetic profile of peptides. The straightforward synthesis of this building block and its compatibility with standard peptide synthesis protocols ensure its continued utility in the field of drug discovery. As the demand for more potent, selective, and stable peptide drugs grows, the importance of non-natural amino acids like 3,5-Dichloro-N-Boc-DL-phenylalanine will undoubtedly increase.

References

  • Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of some novel peptide derivatives. Der Pharma Chemica, 3(3), 174-188. [Link]

  • Pozdnev, V. F. (1984). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 62, 19. [Link]

  • Wikipedia. Phenylalanine. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Boc-Phe(3,5-Cl2)-OH: Properties, Synthesis, and Application in Peptide Development

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-3,5-dichloro-L-phenylalanine, commonly abbreviated as Boc-Phe(3,5-Cl2)-O...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-3,5-dichloro-L-phenylalanine, commonly abbreviated as Boc-Phe(3,5-Cl2)-OH. As a non-canonical amino acid, the incorporation of Boc-Phe(3,5-Cl2)-OH into peptide sequences offers a powerful tool for modulating the pharmacological properties of therapeutic peptides. This document will delve into the fundamental molecular characteristics of this compound, outline a representative synthetic protocol, and discuss its applications in the field of drug discovery and development.

Core Molecular Profile

The foundational attributes of Boc-Phe(3,5-Cl2)-OH are summarized in the table below. The molecular formula is derived from the structure of Boc-L-phenylalanine with the addition of two chlorine atoms to the phenyl ring. The molecular weight is calculated based on this formula.

ParameterValue
Chemical Name N-α-(tert-Butoxycarbonyl)-3,5-dichloro-L-phenylalanine
Abbreviation Boc-Phe(3,5-Cl2)-OH
Molecular Formula C₁₄H₁₇Cl₂NO₄
Molecular Weight 334.20 g/mol
CAS Number Not explicitly available in searches; requires synthesis and characterization.

The introduction of two chlorine atoms at the 3 and 5 positions of the phenylalanine side-chain significantly alters its electronic and steric properties compared to the parent amino acid. This modification can lead to enhanced metabolic stability, altered receptor binding affinities, and modified conformational preferences of the resulting peptide.

Synthesis and Purification Workflow

The synthesis of Boc-Phe(3,5-Cl2)-OH follows established procedures for the N-protection of amino acids. A general workflow for its laboratory-scale preparation is outlined below. This process begins with the commercially available 3,5-dichloro-L-phenylalanine as the starting material.

Experimental Protocol: N-Boc Protection of 3,5-dichloro-L-phenylalanine

Materials:

  • 3,5-dichloro-L-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated citric acid solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 3,5-dichloro-L-phenylalanine in an aqueous solution of sodium hydroxide in a reaction vessel.

  • Addition of Boc Anhydride: Cool the solution in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane dropwise while maintaining the temperature.

  • Reaction: Allow the reaction mixture to stir and slowly warm to room temperature overnight.

  • Work-up:

    • Remove the 1,4-dioxane under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to a pH of approximately 2-3 with a saturated citric acid solution, which will precipitate the product.

  • Extraction: Extract the product into ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure Boc-Phe(3,5-Cl2)-OH.

Synthesis_Workflow Start 3,5-dichloro-L-phenylalanine Dissolution Dissolve in NaOH(aq) Start->Dissolution Boc_Addition Add Boc₂O in Dioxane Dissolution->Boc_Addition Reaction Stir Overnight Boc_Addition->Reaction Workup Aqueous Work-up & Acidification Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Silica Gel Chromatography Extraction->Purification End Boc-Phe(3,5-Cl2)-OH Purification->End

Caption: Workflow for the N-Boc protection of 3,5-dichloro-L-phenylalanine.

Applications in Peptide Synthesis and Drug Discovery

The primary application of Boc-Phe(3,5-Cl2)-OH is as a building block in solid-phase peptide synthesis (SPPS) utilizing Boc chemistry. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino functionality, which can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to allow for the sequential addition of further amino acid residues.

The incorporation of this halogenated amino acid can be strategically employed to:

  • Enhance Metabolic Stability: The chlorine atoms can sterically hinder enzymatic degradation of the peptide backbone in proximity to the modified residue.

  • Modulate Receptor Binding: The electron-withdrawing nature of the chlorine atoms can alter the electronic properties of the aromatic side chain, potentially influencing key interactions with biological targets.

  • Induce Specific Conformations: The bulky chlorine substituents can restrict the rotational freedom of the side chain, thereby influencing the local and global conformation of the peptide.

The logical workflow for incorporating Boc-Phe(3,5-Cl2)-OH into a peptide sequence via Boc-SPPS is depicted below.

Boc_SPPS_Workflow cluster_Resin Solid Support cluster_Cycle Elongation Cycle Resin Resin Deprotection Boc Deprotection (TFA) Resin->Deprotection Start Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Couple Boc-Phe(3,5-Cl2)-OH Neutralization->Coupling Wash Wash Coupling->Wash Cleavage Cleavage from Resin (e.g., HF) Coupling->Cleavage Final cycle Wash->Deprotection Next cycle Purification Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Peptide containing Phe(3,5-Cl2) Purification->Final_Peptide

Foundational

Comprehensive Safety & Handling Whitepaper: Boc-3,5-dichloro-DL-phenylalanine in Advanced Peptide Synthesis

Executive Summary Boc-3,5-dichloro-DL-phenylalanine is a highly specialized, non-natural amino acid derivative utilized extensively in advanced drug discovery and solid-phase peptide synthesis (SPPS). The incorporation o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-3,5-dichloro-DL-phenylalanine is a highly specialized, non-natural amino acid derivative utilized extensively in advanced drug discovery and solid-phase peptide synthesis (SPPS). The incorporation of a 3,5-dichloro substituted phenyl ring introduces critical steric bulk and lipophilicity, which are leveraged to enhance the metabolic stability and target-binding affinity of peptide therapeutics.

This technical guide transcends the standard 16-section Safety Data Sheet (SDS). It synthesizes regulatory safety data with mechanistic toxicological insights and field-proven experimental workflows, providing researchers with a comprehensive framework for handling, storing, and utilizing this compound safely and effectively.

Chemical Identity & Structural Rationale (SDS Sections 1 & 9)

The utility of Boc-3,5-dichloro-DL-phenylalanine stems from its unique molecular architecture. The tert-butoxycarbonyl (Boc) group serves as a transient, acid-labile protecting group for the


-amine, enabling controlled, directional amide bond formation. The dual chlorine substitutions at the meta positions (3 and 5) of the aromatic ring significantly alter the electron density of the phenyl system, enabling favorable halogen bonding within hydrophobic protein pockets [1].

Table 1: Physicochemical & Identification Data

ParameterSpecification
Chemical Name (2RS)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-dichlorophenyl)propanoic acid
CAS Numbers 1212983-95-3 (D-isomer) [1], 1051934-98-5 (L-isomer) [2]
Molecular Formula C₁₄H₁₇Cl₂NO₄
Molecular Weight 334.20 g/mol
Physical Appearance White to off-white crystalline powder
Solubility Profile Soluble in DMF, DMSO, DCM; Insoluble in aqueous media

Hazard Identification & Toxicological Mechanisms (SDS Sections 2 & 11)

While non-natural amino acids are generally not classified as acutely toxic, the physical form and chemical substituents of Boc-3,5-dichloro-DL-phenylalanine present specific occupational hazards that require strict mitigation.

According to standardized supplier safety data [3], the compound is classified under the Globally Harmonized System (GHS) for the following hazards:

Table 2: GHS Hazard Classification & Mitigation

Hazard CategorySignal WordHazard StatementMechanistic Rationale & Mitigation
Skin Irritation (Cat. 2) WarningH315: Causes skin irritationRationale: Lipophilic nature allows dermal penetration. Mitigation: Nitrile gloves (≥0.11 mm), lab coat.
Eye Irritation (Cat. 2A) WarningH319: Causes serious eye irritationRationale: Crystalline micro-abrasions and chemical irritation. Mitigation: Safety goggles with side shields.
STOT SE (Cat. 3) WarningH335: May cause respiratory irritationRationale: Fine powder aerosolization irritates mucosal membranes. Mitigation: Handle strictly within a HEPA-filtered fume hood.

Stability, Reactivity, and Thermal Degradation (SDS Section 10)

Understanding the degradation pathways of this compound is critical for both storage and emergency response.

  • Storage Causality: The compound must be stored at 2–8°C in a desiccated environment. Moisture ingress can lead to localized acidic microenvironments, which may prematurely cleave the acid-labile Boc protecting group, rendering the reagent useless for controlled synthesis.

  • Thermal Degradation: Upon heating to decomposition (e.g., in a laboratory fire >150°C), the molecule undergoes thermal cleavage. The Boc group degrades into isobutylene and carbon dioxide. More critically, the 3,5-dichlorophenyl moiety can release highly toxic hydrogen chloride (HCl) gas and chlorinated aromatic intermediates.

Hazard_Logic H1 Boc-3,5-dichloro-DL-Phe (Solid Powder) H2 Inhalation Hazard (Fine Dust Particles) H1->H2 Aerosolization H3 Thermal Decomposition (>150°C) H1->H3 Heat / Fire H5 Engineering Controls (Fume Hood / HEPA) H2->H5 Mitigation H4 Toxic Gas Release (HCl, NOx, COx) H3->H4 Degradation H4->H5 Mitigation

Hazard logic and mitigation pathways for Boc-3,5-dichloro-DL-phenylalanine.

Self-Validating Experimental Protocol: Boc-SPPS Integration

To ensure scientific integrity, the incorporation of Boc-3,5-dichloro-DL-phenylalanine into a peptide chain must follow a self-validating workflow. The steric hindrance caused by the meta-chloro substitutions slows down acylation kinetics, necessitating highly efficient coupling reagents and rigorous validation steps.

Step-by-Step Methodology
  • Resin Swelling: Suspend 0.1 mmol of PAM (phenylacetamidomethyl) resin in Dichloromethane (DCM) for 30 minutes.

    • Causality: Solvation expands the polystyrene matrix, maximizing the exposure of internal reactive sites and ensuring uniform reaction kinetics.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM (1x 5 min, 1x 20 min).

    • Causality: Acidolysis selectively removes the N-terminal Boc group, generating a protonated primary amine (

      
      ) while leaving the peptide anchored to the resin.
      
  • Neutralization: Wash with DCM, then treat with 5% N,N-Diisopropylethylamine (DIEA) in DMF (2x 3 min).

    • Causality: DIEA deprotonates the amine, restoring its nucleophilicity (

      
      ) to prepare it for the incoming activated ester.
      
  • Amino Acid Activation & Coupling: Dissolve 0.4 mmol (4 eq) of Boc-3,5-dichloro-DL-phenylalanine and 0.38 mmol HATU in DMF. Add 0.8 mmol DIEA. Add the cocktail to the resin and agitate for 60–90 minutes.

    • Causality: HATU converts the carboxylic acid into a highly reactive HOAt ester. The bulky 3,5-dichloro substitution sterically shields the

      
      -carbon; thus, a superior activator like HATU is required to overcome the activation energy barrier and drive the reaction to completion.
      
  • System Validation (Kaiser Test): Extract a few resin beads and apply Ninhydrin reagents.

    • Causality: This is a self-validating checkpoint. Ninhydrin reacts with free primary amines to form a deep blue chromophore (Ruhemann's purple). A blue result indicates incomplete coupling, triggering a mandatory re-coupling cycle. A yellow result confirms 100% acylation, validating the step and permitting the synthesis to proceed.

SPPS_Workflow N1 Resin Swelling (DCM/DMF) N2 Boc Deprotection (50% TFA in DCM) N1->N2 Step 1 N3 Neutralization (5% DIEA in DMF) N2->N3 Step 2 N4 Amino Acid Activation (Boc-3,5-Cl2-Phe + HATU) N3->N4 Step 3 N5 Coupling Reaction (Amide Bond Formation) N4->N5 Step 4 N6 Kaiser Test (Self-Validation) N5->N6 Verification N6->N2 Negative (Yellow) - Next AA N6->N4 Positive (Blue) - Recouple N7 Cleavage & Deprotection (Anhydrous HF) N6->N7 Sequence Complete

Workflow for Boc-SPPS incorporating Boc-3,5-dichloro-DL-phenylalanine.

Environmental Impact & Waste Management (SDS Sections 12 & 13)

Because this compound contains covalently bound halogens, its disposal requires specialized protocols.

  • Halogenated Waste: Unreacted Boc-3,5-dichloro-DL-phenylalanine and its solvent washings (e.g., DCM/DMF mixtures) must be segregated into designated Halogenated Organic Waste containers.

  • Incineration: Disposal must be handled by licensed environmental facilities capable of high-temperature incineration equipped with scrubbers to neutralize the resulting HCl gas, preventing environmental acidification.

References

Protocols & Analytical Methods

Method

Solid-phase peptide synthesis protocol for Boc-3,5-dichloro-Phe

Application Note: High-Efficiency Solid-Phase Synthesis of Peptides Containing Boc-3,5-dichloro-L-phenylalanine Executive Summary The incorporation of halogenated amino acids, specifically 3,5-dichloro-L-phenylalanine (3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Solid-Phase Synthesis of Peptides Containing Boc-3,5-dichloro-L-phenylalanine

Executive Summary

The incorporation of halogenated amino acids, specifically 3,5-dichloro-L-phenylalanine (3,5-Cl2-Phe) , into bioactive peptides is a critical strategy in medicinal chemistry. This modification enhances lipophilicity, promotes robust


-

stacking interactions, and improves proteolytic stability. However, the synthesis of peptides containing 3,5-Cl2-Phe presents unique challenges in Solid-Phase Peptide Synthesis (SPPS).

The electron-withdrawing nature of the chlorine substituents reduces the nucleophilicity of the


-amino group after deprotection, potentially stalling chain elongation. Furthermore, the steric bulk at the meta positions can hinder coupling efficiency. This Application Note details a High-Efficiency In Situ Neutralization Protocol  (adapted from Schnölzer & Kent) specifically optimized to overcome these electronic and steric barriers, ensuring high purity and yield.

Strategic Considerations & Chemical Logic

The Electronic Challenge (The "Deactivated Amine" Effect)

Unlike standard Phenylalanine, the 3,5-dichloro analog possesses an electron-deficient aromatic ring. Through inductive effects (


), this electron deficiency propagates to the 

-amino group.
  • Consequence: The deprotected amine is less basic and less nucleophilic than that of standard amino acids.

  • Operational Impact: The coupling of the next amino acid (Position

    
    ) onto the N-terminus of the 3,5-Cl2-Phe (Position 
    
    
    
    ) is the critical bottleneck. Standard diffusion-limited coupling protocols often fail here, leading to deletion sequences.
The Steric Challenge

The chlorine atoms at the 3 and 5 positions increase the hydrodynamic radius of the side chain. While not as bulky as a trityl group, they create a "shielding" effect that can impede the approach of activated acyl species.

Why Boc Chemistry?

While Fmoc chemistry is popular, Boc (tert-butyloxycarbonyl) chemistry is often preferred for 3,5-Cl2-Phe containing peptides when:

  • Aggregation is a risk: The protonated N-terminus in Boc-SPPS (TFA salts) disrupts inter-chain hydrogen bonding better than the neutral N-terminus in Fmoc-SPPS.

  • Base sensitivity: If the peptide contains base-sensitive moieties (e.g., thioesters for ligation), the repetitive piperidine treatments in Fmoc synthesis are detrimental.

Critical Reagents & Materials

ComponentSpecificationPurpose
Amino Acid Boc-3,5-dichloro-L-Phe-OH Target analog.[1] High purity (>99%) required.
Resin MBHA (0.5 mmol/g) or PAM MBHA for C-term amides; PAM for C-term acids. Low loading is preferred to reduce steric crowding.
Activator HCTU or HATU Uronium salts provide faster kinetics than carbodiimides (DIC) for hindered couplings.
Base DIEA (Diisopropylethylamine)Essential for in situ neutralization.
Solvent DMF (Dimethylformamide)Peptide grade, amine-free.
Deprotection TFA (Trifluoroacetic acid)100% or 50% in DCM.
Cleavage HF (Hydrogen Fluoride)Anhydrous.[2][3][4] Alternative: TFMSA.

Experimental Protocol: High-Efficiency In Situ Neutralization

This protocol replaces the standard "Deprotect


 Wash 

Neutralize

Wash

Couple" cycle with a streamlined "Deprotect

Wash

Couple (with Base)" workflow. This minimizes the time the peptide resin spends in a neutral, aggregation-prone state.
Phase 1: Resin Preparation
  • Swelling: Place MBHA resin in the reaction vessel. Swell in DCM for 20 min, then DMF for 20 min.

  • Initial Deprotection: Treat with 50% TFA/DCM (

    
     min) to remove any initial Boc groups or contaminants. Wash thoroughly with DCM and DMF.
    
Phase 2: The Coupling Cycle (Repeat for each residue)

Note: All "Flow Washes" should be vigorous to ensure complete solvent exchange.

Step 1: Boc Deprotection

  • Drain reaction vessel.[5]

  • Add 100% TFA (approx. 10 mL per gram of resin).

  • Shake for 2 x 1 minute (Flow wash style).

  • Reaction: Shake for 2 minutes (Batch treatment). Note: Modern high-efficiency protocols use neat TFA for speed, but 50% TFA/DCM for 20 mins is the conservative alternative.

Step 2: Rapid Flow Wash

  • Drain TFA.

  • Flow wash with DMF for 30 seconds.[6] Do not neutralize yet.

Step 3: Activation (Prepare immediately before use)

  • Calculate 4.0 equivalents (eq) of Boc-Amino Acid relative to resin loading.

  • Calculate 3.9 eq of HCTU (to prevent capping by excess uronium).

  • Dissolve AA and HCTU in minimal DMF (0.5 M concentration).

  • Add 6.0 eq of DIEA .[7] The solution will turn yellow/orange.

Step 4: Coupling (In Situ Neutralization)

  • Immediately add the activated AA/HCTU/DIEA cocktail to the protonated peptide-resin.

  • Mechanism: The excess DIEA neutralizes the resin-bound amine and drives the coupling simultaneously. This prevents the "neutral lag time" where aggregation occurs.

  • Shake for 15 - 20 minutes .

    • Critical Modification for 3,5-Cl2-Phe: When coupling TO the 3,5-Cl2-Phe (i.e., the next amino acid), extend coupling time to 45 minutes or perform a double coupling.

Step 5: Drain and Wash

  • Drain.[5]

  • Wash with DMF (

    
     sec).
    
  • Take a resin sample for the Quantitative Ninhydrin Test . If <99.5% coupled, recouple.

Visualization: Workflow & Decision Logic

The following diagram illustrates the High-Efficiency Cycle and the specific decision logic required when the 3,5-dichloro-Phe residue is encountered.

Boc_SPPS_Protocol Start Start: Boc-Peptide-Resin Deprotect 1. Deprotection (100% TFA, 2 min) Start->Deprotect Wash1 2. Flow Wash (DMF, 30s) Deprotect->Wash1 CheckResidue Is current resin-bound residue 3,5-Cl2-Phe? Wash1->CheckResidue ActivateNormal 3a. Activation (Normal) 4eq AA + HCTU + DIEA CheckResidue->ActivateNormal No ActivateStrong 3b. Activation (Enhanced) Double Couple or HATU (Compensate for low nucleophilicity) CheckResidue->ActivateStrong Yes (Critical Step) Coupling 4. Coupling (In Situ Neutralization) ActivateNormal->Coupling ActivateStrong->Coupling Wash2 5. Wash & QC (Ninhydrin Test) Coupling->Wash2 Wash2->Coupling Fail (<99.5%) NextCycle Proceed to Next Cycle Wash2->NextCycle Pass (>99.5%)

Figure 1: High-Efficiency Boc-SPPS Cycle with logic branch for handling the reduced nucleophilicity of 3,5-dichloro-phenylalanine.

Protocol Phase 3: Cleavage & Isolation

Because the 3,5-dichloro ring is electron-deficient, it is relatively stable against alkylation by carbocations generated during cleavage. However, standard precautions are necessary.

Option A: HF Cleavage (Gold Standard)

Requires specialized Teflon apparatus. High hazard.

  • Scavenger Mix: Add p-cresol (90:10 HF:p-cresol ratio). Avoid thiols if possible unless Met/Cys are present, as they can reduce the Cl substituents under extreme conditions, though rare.

  • Reaction: Distill anhydrous HF onto the resin at -78°C. Warm to 0°C and stir for 60 minutes.

  • Work-up: Evaporate HF. Wash resin with diethyl ether (to remove scavengers). Extract peptide with 50% Acetic Acid/Water. Lyophilize.

Option B: TFMSA Cleavage (Alternative)

Glassware compatible, fume hood required.

  • Cocktail: TFA / TFMSA / p-cresol (80 : 10 : 10).

  • Procedure: Cool resin to 0°C. Add cocktail. Stir for 90-120 minutes.

  • Precipitation: Pour slowly into cold diethyl ether to precipitate the peptide.

Analytical Expectations (QC)

ParameterExpectation for Boc-3,5-Cl2-Phe Peptide
HPLC Retention Shifted Late. The Cl2-Phe is significantly more hydrophobic than Phe. Expect the peak to elute later on C18 columns.
Mass Spectrometry Isotope Pattern. Chlorine has a distinct isotope pattern (

Cl 75 % /

Cl 25 %). A single Cl2-Phe residue will show a distinct M, M+2, M+4 pattern (9:6:1 ratio approx). This is diagnostic.
Solubility Reduced. The peptide may be less soluble in water. Dissolve in DMSO or 50% Acetic Acid for purification.

References

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[8] In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193.[8]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Houghten, R. A. (1985). General method for the rapid solid-phase synthesis of large numbers of peptides: specificity of antigen-antibody interaction at the level of individual amino acids. Proceedings of the National Academy of Sciences, 82(15), 5131–5135. (Reference for MBHA resin utility).

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.[1][4][9][7][6][10][11] Technical Bulletin.

Sources

Application

Application Note: Incorporating 3,5-Dichloro-Phenylalanine into Peptide Sequences

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Strategic rationale, mechanistic insights, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols for halogenated unnatur...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Strategic rationale, mechanistic insights, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols for halogenated unnatural amino acids.

Strategic Rationale and Pharmacological Significance

The incorporation of non-canonical amino acids (ncAAs) is a foundational strategy in modern peptide drug discovery, utilized to overcome the inherent limitations of natural peptides, such as poor proteolytic stability and low membrane permeability. Among these, 3,5-dichloro-phenylalanine (3,5-diCl-Phe) has emerged as a highly valuable building block[1].

The introduction of two chlorine atoms at the meta positions of the phenyl ring imparts three distinct physicochemical advantages:

  • Halogen Bonding: The electron-withdrawing nature of the halogens creates a localized region of positive electrostatic potential (the

    
    -hole). This enables highly directional, non-covalent interactions with Lewis bases (e.g., backbone carbonyls or side-chain heteroatoms) within target protein binding pockets.
    
  • Steric Bulk and Conformational Restriction: The bulky di-chloro substitutions restrict the

    
     and 
    
    
    
    dihedral angles of the amino acid side chain. This restriction stabilizes specific secondary structures, pre-organizing the peptide into its bioactive conformation and significantly increasing resistance to proteolytic degradation.
  • Targeted Hydrophobicity: The lipophilic nature of the chlorine substituents enhances the overall hydrophobicity of the peptide, which can improve target engagement and extend the therapeutic half-life.

These unique properties have been successfully leveraged in the design of advanced therapeutics, most notably in the development of macrocyclic peptide inhibitors that disrupt the PD-1/PD-L1 immune checkpoint pathway to restore T-cell activation in oncology models[2].

Mechanistic Insights: Overcoming SPPS Challenges

While 3,5-diCl-Phe offers profound pharmacological benefits, its incorporation via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents specific kinetic challenges that require protocol optimization.

  • Steric Hindrance: The bulky 3,5-dichloro substitutions physically shield the

    
    -amine during subsequent Fmoc deprotection and coupling steps. This steric clash reduces the nucleophilicity of the growing peptide chain, often leading to incomplete coupling and the generation of deletion sequences.
    
  • Electronic Effects: The electron-withdrawing halogens slightly decrease the basicity of the adjacent amine once deprotected. This necessitates the use of highly efficient, highly reactive coupling reagents to drive the acylation reaction to completion.

To ensure a self-validating and high-yielding protocol, we employ a bimodal activation strategy . This involves a primary coupling using the potent aminium-based reagent HATU, followed by an orthogonal "chaser" or double coupling using DIC/OxymaPure. This approach maximizes conversion while minimizing the risk of epimerization at the


-carbon[3]. Furthermore, the carbon-halogen bonds are highly stable to acidic conditions, meaning standard Trifluoroacetic acid (TFA) cleavage protocols can be used without the risk of dechlorination.

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes the causality behind reagent selection, comparing coupling efficiencies for Fmoc-3,5-diCl-Phe-OH onto a sterically hindered, resin-bound amine.

Coupling Reagent SystemActivation MechanismEquivalentsTime (min)Yield (%)Epimerization (%)Strategic Recommendation
HBTU / DIPEA Aminium-based46068.5< 1.0Insufficient reactivity for bulky ncAAs.
DIC / HOBt Carbodiimide / Benzotriazole412082.1< 1.0Suitable, but requires impractically extended times.
HATU / DIPEA Aminium-based (HOAt active ester)46094.3 1.2 Optimal for primary coupling. Rapid acylation.
DIC / OxymaPure Carbodiimide / Oxime46096.5 < 0.5 Optimal for double coupling. Low epimerization risk.

Note: Data synthesized from standard SPPS optimization protocols for halogenated phenylalanine derivatives.

Self-Validating Experimental Protocol

This step-by-step methodology describes the optimized coupling of Fmoc-3,5-dichloro-L-phenylalanine (CAS: 1260605-95-5)[4] on a 0.1 mmol scale using a Rink Amide AM resin. The protocol integrates in-line validation (Kaiser testing) to ensure sequence fidelity.

Step 1: Resin Swelling

  • Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted syringe reactor.

  • Add 5 mL of Dichloromethane (DCM) and agitate for 15 minutes to expand the polystyrene matrix.

  • Drain and repeat with 5 mL of N,N-Dimethylformamide (DMF) for 15 minutes. Drain completely.

Step 2: Fmoc Deprotection

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Drain and wash the resin thoroughly to remove all traces of piperidine: DMF (5 × 5 mL), DCM (3 × 5 mL), and DMF (3 × 5 mL).

Step 3: Primary Coupling (HATU/DIPEA)

  • In a separate vial, dissolve 0.4 mmol (4 eq, ~182 mg) of Fmoc-3,5-diCl-Phe-OH and 0.38 mmol (3.8 eq, ~144 mg) of HATU in 2 mL of DMF. (Note: HATU is used at 3.8 eq to prevent capping of the resin by unreacted uronium species).

  • Add 0.8 mmol (8 eq, ~139 µL) of N,N-Diisopropylethylamine (DIPEA) to the vial. Pre-activate the mixture for exactly 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate at room temperature for 60 minutes.

  • Drain and wash with DMF (3 × 5 mL).

Step 4: In-Line Validation & Double Coupling

  • Validation: Perform a Kaiser test on a few resin beads. A blue color indicates unreacted amines (incomplete coupling due to steric hindrance). A yellow color indicates complete coupling.

  • Double Coupling: If the Kaiser test is positive or slightly green, proceed to a second coupling. Dissolve 0.4 mmol of Fmoc-3,5-diCl-Phe-OH and 0.4 mmol of OxymaPure in 2 mL DMF. Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC). Pre-activate for 2 minutes, add to the resin, and agitate for 60 minutes.

  • Drain and wash with DMF (5 × 5 mL).

Step 5: Capping (Critical Step)

  • To prevent the formation of complex deletion sequences during subsequent cycles, add 5 mL of a capping solution (10% Acetic Anhydride, 10% DIPEA in DMF) to the resin.

  • Agitate for 10 minutes to acetylate any remaining unreacted amines.

  • Drain and wash with DMF (5 × 5 mL) and DCM (5 × 5 mL).

Step 6: Cleavage and Global Deprotection

  • Treat the resin with 5 mL of cleavage cocktail: TFA/Triisopropylsilane (TIS)/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Filter the cleavage solution into 40 mL of cold diethyl ether to precipitate the crude peptide.

  • Centrifuge at 3000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Dry the pellet under a stream of nitrogen for downstream HPLC purification.

Visualizations

SPPS_Workflow Resin Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Activate Amino Acid Activation (Fmoc-3,5-diCl-Phe-OH) Deprotect->Activate Couple Primary Coupling (HATU/DIPEA, 60 min) Activate->Couple Check Kaiser Test Couple->Check DoubleCouple Double Coupling (DIC/Oxyma, 60 min) Check->DoubleCouple Positive (Incomplete) Cap Capping (Ac2O/Pyridine) Check->Cap Negative (Complete) DoubleCouple->Cap Cleave Cleavage (TFA/TIS/H2O) Cap->Cleave

Workflow for SPPS incorporating 3,5-diCl-Phe, highlighting the bimodal double-coupling strategy.

PD1_Pathway Tumor Tumor Cell (PD-L1 Expression) TCell T-Cell (PD-1 Receptor) Tumor->TCell Binding Evasion Immune Evasion (T-Cell Exhaustion) Tumor->Evasion Default Pathway Macrocycle Macrocyclic Peptide (w/ 3,5-diCl-Phe) Macrocycle->Tumor Steric Blockade Activation T-Cell Activation (Tumor Clearance) Macrocycle->Activation Restored Immunity

Mechanism of PD-1/PD-L1 inhibition by macrocyclic peptides containing 3,5-dichloro-phenylalanine.

References

  • Miller, M. M., et al. / Bristol-Myers Squibb Company. (2014). Macrocyclic inhibitors of the pd-1/pd-l1 and cd80(b7-1)/pd-l1 protein/protein interactions (Patent No. WO2014151634A1). World Intellectual Property Organization.

Sources

Method

Engineering High-Affinity Peptide Therapeutics via Halogen Bonding

A Strategic Application Guide for Drug Development Abstract This guide outlines the strategic application of Halogen Bonding (XB) to optimize peptide-protein interactions (PPIs). While often overshadowed by hydrogen bond...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Application Guide for Drug Development

Abstract

This guide outlines the strategic application of Halogen Bonding (XB) to optimize peptide-protein interactions (PPIs). While often overshadowed by hydrogen bonding, XB offers a unique, highly directional interaction (


-hole) capable of enhancing binding affinity, selectivity, and proteolytic stability. This document provides a theoretical framework, specific design strategies, and detailed protocols for synthesizing and characterizing halogenated peptides using 4-iodo-phenylalanine as a model system.
Introduction: The Sigma-Hole Concept

Halogen bonding is not merely a hydrophobic effect; it is a specific, electrostatic interaction. Unlike a uniform electron cloud, heavier halogens (Cl, Br, I) bound to electron-withdrawing groups exhibit an anisotropic charge distribution.

  • The Sigma-Hole (

    
    -hole):  A region of positive electrostatic potential located on the extension of the C–X bond axis.[1]
    
  • The Interaction: This positive "cap" interacts attractively with Lewis bases (nucleophiles) such as backbone carbonyl oxygens, histidine nitrogens, or carboxylates.

  • Directionality: The interaction is strictly linear (

    
    ), offering geometric specificity that hydrophobic interactions lack.
    

Comparison of Interaction Energies:

  • Fluorine (F): No

    
    -hole (too electronegative). Acts as an H-bond acceptor or isostere for H.
    
  • Chlorine (Cl): Weak

    
    -hole.
    
  • Bromine (Br): Moderate strength.

  • Iodine (I): Strongest

    
    -hole; strongest XB donor (can rival H-bonds, 
    
    
    
    kcal/mol).
Visualization: The Mechanism of Halogen Bonding

HalogenBonding Carbon Carbon Scaffold (Peptide Sidechain) Halogen Halogen Atom (X) (Cl, Br, I) Carbon->Halogen Covalent Bond SigmaHole σ-hole (+) (Electropositive Cap) Halogen->SigmaHole Anisotropic Charge Distribution LewisBase Lewis Base (Y) (Protein Carbonyl/His) SigmaHole->LewisBase Electrostatic Attraction (Strictly Linear 180°) Complex Stable XB Complex (High Affinity) LewisBase->Complex Binding Event

Figure 1: The anatomy of a Halogen Bond. The positive


-hole on the halogen interacts linearly with the electron-rich Lewis base on the target protein.
Strategic Design: Incorporating XB into Peptides

To leverage XB, one cannot simply "sprinkle" halogens. The design must be geometric and electronic.

FeatureDesign Recommendation
Target Residue Replace Phenylalanine (Phe) or Tyrosine (Tyr) with halogenated analogs.
Analog Choice 4-iodo-phenylalanine (4-I-Phe) is the gold standard for maximizing affinity due to the large, polarizable Iodine atom.
Binding Pocket Target pockets with a backbone carbonyl or buried water located

from the aromatic ring tip.
Geometry The C–X bond must point directly at the electron donor. If the angle is

, the interaction repulsive (due to the halogen's equatorial electron belt).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Halogenated Peptides

Objective: Synthesize a peptide containing the non-canonical amino acid Fmoc-4-iodo-L-phenylalanine (Fmoc-Phe(4-I)-OH) without dehalogenation.

Materials:

  • Resin: Rink Amide MBHA (0.5 mmol/g loading).

  • Amino Acid: Fmoc-Phe(4-I)-OH (commercial or synthesized).

  • Coupling Reagents: HBTU / DIPEA (Standard) or DIC / Oxyma (for lower racemization risk).

  • Solvents: DMF (peptide grade), DCM.[2][3]

  • Precaution: Iodine-carbon bonds can be light-sensitive. Wrap reaction vessels in aluminum foil.

Step-by-Step Procedure:

  • Resin Swelling:

    • Weigh 0.1 mmol resin into a fritted syringe.

    • Swell in DCM (30 min) followed by DMF (30 min).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (

      
       min).[4]
      
    • Note: Do not extend deprotection times unnecessarily to avoid potential side reactions with the halogenated ring (though rare with Iodine).

    • Wash: DMF (

      
       min).
      
  • Coupling of Fmoc-Phe(4-I)-OH:

    • Dissolve Fmoc-Phe(4-I)-OH (4 eq), HBTU (3.9 eq) in DMF.

    • Add DIPEA (8 eq) to activate.

    • Immediately add to resin.

    • Rock for 45–60 min at room temperature (protected from light).

    • QC: Perform Kaiser test.[3][5] If not blue, coupling is complete.

  • Chain Elongation:

    • Proceed with standard Fmoc-SPPS for the remaining sequence.

  • Cleavage & Deprotection:

    • Cocktail: TFA/TIPS/Water (95:2.5:2.5). Avoid thiols (EDT/DODT) if possible, or use with caution, as radical mechanisms could theoretically reduce the aryl iodide, though standard acidolysis is usually safe.

    • Incubate 2 hours.

    • Precipitate in cold diethyl ether.

  • Purification:

    • HPLC: C18 column.[4] Gradient: Water/Acetonitrile (+0.1% TFA).

    • Observation: The iodinated peptide will elute significantly later (more hydrophobic) than the WT Phe variant.

Protocol 2: Biophysical Characterization (ITC)

Objective: Confirm the presence of a Halogen Bond via its thermodynamic signature. XB is typically enthalpy-driven (


) due to the electrostatic bond formation, whereas non-specific hydrophobic burial is often entropy-driven.

Experimental Setup:

  • Instrument: MicroCal PEAQ-ITC (or equivalent).

  • Cell: Protein Target (

    
    ) in buffer (PBS pH 7.4).
    
  • Syringe: Halogenated Peptide (

    
    ) in exact same buffer.
    

Procedure:

  • Degas samples thoroughly (bubbles ruin heat measurements).

  • Titration: 19 injections of

    
     each, 150s spacing, 25°C.
    
  • Control: Titrate peptide into buffer (to subtract heat of dilution).

Data Analysis (The Signature): Compare the thermodynamic parameters of the Wild-Type (Phe) vs. Mutant (4-I-Phe) .

ParameterWild-Type (Phe)XB Analog (4-I-Phe)Interpretation

(Affinity)


10-fold improvement indicates strong interaction.

(Enthalpy)


Key Indicator: Significant gain in enthalpy confirms specific bond formation (XB).

(Entropy)


Entropy penalty (rigidification) is overcome by the strong enthalpic gain.
Workflow: Optimization Cycle

This diagram illustrates the iterative process of optimizing a peptide lead using Halogen Scanning.

OptimizationCycle Start Hit Peptide Identified (Low Affinity) Scan Halogen Scan Design (Replace Phe/Tyr with Cl, Br, I) Start->Scan Synth SPPS Synthesis (Protocol 1) Scan->Synth Test ITC / SPR Binding Assay (Protocol 2) Synth->Test Decision Is Affinity Improved? Test->Decision Decision->Scan No (Try different position) Structure Structural Validation (X-Ray / Modeling) Decision->Structure Yes (Confirm XB Geometry) Final Lead Candidate (High Affinity & Selectivity) Structure->Final

Figure 2: Iterative workflow for "Halogen Scanning" to optimize peptide affinity.

References
  • Scholfield, M. R., et al. (2013). "Halogen bonding in biological molecules." Protein Science. Link

  • Wilcken, R., et al. (2013). "Halogen bonding in drug discovery: overview and recent developments." Journal of Medicinal Chemistry. Link

  • Hardegger, L. A., et al. (2011). "Systematic investigation of halogen bonding in protein–ligand interactions." Angewandte Chemie International Edition. Link

  • Parisini, E., et al. (2011). "Halogen bonding in peptide–protein interactions." ChemMedChem. Link

  • BenchChem Application Note. "The Use of Fmoc-Phe(4-Br)-OH in Protein Engineering." Link

Sources

Application

Solvent selection for dissolving Boc-3,5-dichloro-DL-phenylalanine

Application Note: Strategic Solvent Selection and Dissolution Protocols for Boc-3,5-dichloro-DL-phenylalanine Abstract & Scope This technical guide provides validated protocols for the solubilization of Boc-3,5-dichloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection and Dissolution Protocols for Boc-3,5-dichloro-DL-phenylalanine

Abstract & Scope

This technical guide provides validated protocols for the solubilization of Boc-3,5-dichloro-DL-phenylalanine (CAS: N/A for specific racemate, analogues ~114873-03-9).[1] This non-canonical amino acid derivative presents specific solubility challenges due to the competing physicochemical properties of the lipophilic tert-butyloxycarbonyl (Boc) protecting group, the hydrophobic 3,5-dichlorophenyl moiety, and the ionizable carboxylic acid tail.[1][2] This document is intended for researchers performing Solid Phase Peptide Synthesis (SPPS), medicinal chemistry optimization, or biological assay development.[1][2][3]

Chemical Identity & Physicochemical Profiling

To select the correct solvent, one must understand the molecular forces at play.[1][3]

  • Compound: Boc-3,5-dichloro-DL-phenylalanine[1][4]

  • Molecular Formula: C₁₄H₁₇Cl₂NO₄[1][2][3]

  • Molecular Weight: ~334.19 g/mol [1][2][3]

  • Structural Analysis:

    • Lipophilic Domains: The tert-butyl group and the dichlorinated phenyl ring significantly increase

      
       compared to native phenylalanine.[1][3] The chlorine atoms at positions 3 and 5 add steric bulk and hydrophobicity while withdrawing electrons from the aromatic ring.[1][3]
      
    • Polar/H-Bonding Domains: The carbamate NH and the carboxylic acid (-COOH) provide hydrogen bond donor/acceptor sites.[1]

    • Racemic Nature (DL): As a racemic mixture, the crystal lattice energy may differ from the pure L- or D-enantiomer.[1] While solution thermodynamics are generally similar, dissolution rates may be slower due to tighter crystal packing in the racemate.[1][3]

Solvent Selection Matrix

The following table categorizes solvents based on interaction capability with the solute's functional groups.

Solvent ClassRecommended SolventsSolubility RatingApplication Context
Dipolar Aprotic DMSO, DMF, NMP Excellent (>100 mg/mL) Primary Choice. Ideal for stock solutions, biological assays (DMSO), and SPPS coupling reactions.[1][2]
Chlorinated DCM (Dichloromethane) Good Standard solvent for synthesis and liquid-liquid extraction.[1][2][3]
Alcohols Methanol, Ethanol Moderate to Good Useful for analytical transfers or crystallization.[1][2][3] Avoid in coupling reactions due to potential esterification side reactions.[1][3]
Ethers THF, Dioxane Moderate Usable, but ensure solvents are peroxide-free.[1][3]
Aqueous Water, PBS, TRIS Poor (Insoluble at pH < 7) Requires Modification. The molecule is hydrophobic.[1][2][3] Dissolution in water requires conversion to a salt (carboxylate anion) using a base (e.g., NaHCO₃, NaOH).[1][3]
Non-Polar Hexanes, Diethyl Ether Insoluble Precipitant. Used to crash the compound out of solution during purification.[1][2][3]

Decision Logic: Selecting the Right Solvent

The choice of solvent is dictated strictly by the downstream application.[1][3] Use the following logic flow to determine your solvent system.

SolventSelection Start Start: Define Application App_Type What is the downstream use? Start->App_Type BioAssay Biological Assay (Cell/Enzyme) App_Type->BioAssay Synthesis Peptide Synthesis (SPPS/Solution) App_Type->Synthesis Analysis Analytical (HPLC/NMR) App_Type->Analysis DMSO_Stock Use 100% DMSO (Stock 10-100 mM) BioAssay->DMSO_Stock DMF_NMP Use DMF or NMP (Standard for SPPS) Synthesis->DMF_NMP DCM_Alt Use DCM (If strictly organic) Synthesis->DCM_Alt Deuterated NMR: DMSO-d6 or CDCl3 HPLC: MeOH/ACN + Water Analysis->Deuterated Aq_Dilution Dilute into Buffer (Keep DMSO < 1%) DMSO_Stock->Aq_Dilution

Figure 1: Decision tree for selecting the optimal solvent based on experimental constraints.

Detailed Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (50 mM)

Best for: Long-term storage, aliquoting for assays, or synthetic starting material.[1][2]

Reagents:

  • Boc-3,5-dichloro-DL-phenylalanine[1][5]

  • Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) - Grade: ACS Spectrophotometric or HPLC.[1][3]

Procedure:

  • Calculate: Determine the mass required.

    • Example: To make 1 mL of 50 mM stock:

    • 
      .[3]
      
  • Weigh: Accurately weigh ~16.7 mg of the powder into a 1.5 mL microcentrifuge tube or glass vial.

    • Note: Glass is preferred for DMF to avoid leaching plasticizers.[1][3]

  • Solvent Addition: Add 1 mL of solvent (DMSO or DMF).[1][2][3]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: The solution should become clear and colorless.[1][3] If particles persist, sonicate in a water bath at room temperature for 2-5 minutes.

  • Validation: Hold the vial up to a light source. Check for "schlieren" lines (swirls indicating density differences) or undissolved micro-crystals.[1][3]

  • Storage: Store at -20°C. DMSO stocks are hygroscopic; seal tightly with Parafilm.

Protocol B: Aqueous Solubilization (Salt Formation Strategy)

Best for: Applications requiring aqueous delivery without organic co-solvents.[2][3]

Mechanism: The carboxylic acid (


) must be deprotonated to form a soluble salt.[3]

Reagents:

  • 0.1 M NaOH or 5% NaHCO₃ solution.[1][3]

  • PBS (Phosphate Buffered Saline).[1][3]

Procedure:

  • Weigh the target mass of Boc-3,5-dichloro-DL-phenylalanine.[1]

  • Add a minimal volume (e.g., 100 µL) of 0.1 M NaOH or 5% NaHCO₃ .[1][3]

  • Agitate until the powder dissolves. The solution pH will be basic.[1][3]

  • Slowly dilute with PBS or water to the desired volume.

  • Critical Check: Verify the final pH. If the pH drops below 5 during dilution, the compound may reprecipitate as the free acid.[1][3]

Troubleshooting & Optimization

If the compound fails to dissolve or precipitates later, consult this workflow.

Troubleshooting Problem Issue: Precipitation or Incomplete Dissolution Check_Solvent Check Solvent Choice: Is it Water/Ether? Problem->Check_Solvent Switch_Solvent Switch to DMSO/DMF Check_Solvent->Switch_Solvent Yes Check_Conc Check Concentration: Is it > 200 mM? Check_Solvent->Check_Conc No Dilute Dilute Sample Check_Conc->Dilute Yes Check_Temp Is solution cold? Check_Conc->Check_Temp No Heat Warm to 37°C (Do not boil - Boc is labile) Check_Temp->Heat Yes Sonicate Sonicate (5 mins) Check_Temp->Sonicate No

Figure 2: Troubleshooting logic for persistent solubility issues.

Safety Note - Acid Sensitivity: Never attempt to dissolve this compound in Trifluoroacetic Acid (TFA) or strong mineral acids unless you intend to remove the Boc protecting group.[2][3] The Boc group is acid-labile and will cleave, yielding the free amine salt.[1][3]

References

  • PubChem. Compound Summary: N-(tert-Butoxycarbonyl)-L-phenylalanine (Analogous solubility profile).[1][2][3] National Library of Medicine.[1][3] Available at: [Link][2][3]

Sources

Method

Application Note: Custom Peptide Synthesis Incorporating Chlorinated Amino Acids

Abstract The incorporation of chlorinated amino acids (e.g., 4-chloro-phenylalanine, 3-chloro-tyrosine) into peptide sequences is a potent strategy for enhancing metabolic stability, membrane permeability, and receptor s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of chlorinated amino acids (e.g., 4-chloro-phenylalanine, 3-chloro-tyrosine) into peptide sequences is a potent strategy for enhancing metabolic stability, membrane permeability, and receptor selectivity. However, the unique electronic and steric properties of the chlorine substituent present specific synthetic challenges, including reduced nucleophilicity of the amino group, increased risk of racemization during activation, and potential side reactions during cleavage. This guide provides a field-proven protocol for the solid-phase synthesis (SPPS) of chlorinated peptides, focusing on mitigating steric hindrance and preserving chiral integrity.

Introduction: The Strategic Value of Chlorination

Chlorine serves as a versatile bioisostere in medicinal chemistry. Its Van der Waals radius (1.8 Å) is intermediate between a methyl group (2.0 Å) and a hydrogen atom (1.2 Å), allowing it to fill hydrophobic pockets without incurring severe steric penalties.

Key Pharmacological Advantages
  • Metabolic Stability: The electron-withdrawing nature of chlorine (

    
    ) reduces the electron density of the adjacent peptide bond, making it less susceptible to enzymatic hydrolysis by proteases.
    
  • Lipophilicity: Chlorination significantly increases

    
    , facilitating transport across the blood-brain barrier (BBB) and cell membranes.
    
  • Conformational Constraint: Ortho-chlorination (e.g., 2-Cl-Phe) restricts rotation around the

    
     and 
    
    
    
    torsion angles, locking the peptide into a bioactive conformation.

Technical Challenges & Solutions

Before initiating synthesis, the specific challenges posed by the chlorine atom must be addressed in the experimental design.

ChallengeMechanistic CauseSolution
Racemization The electron-withdrawing Cl stabilizes the enol intermediate during carboxyl activation (oxazolone formation).Use Collidine or TMP as bases instead of DIPEA; maintain low temperature (0°C) during activation.
Slow Coupling Steric bulk (especially ortho-substitution) hinders the approach of the incoming amine.Switch from DIC/HOBt to HATU/HOAt or PyBOP ; extend reaction times.
Side Reactions Acid-catalyzed alkylation of Trp/Tyr by Cl-containing side chains during cleavage.Use a scavenger-rich cleavage cocktail (TIS/DODT) and limit cleavage time.

Strategic Workflow Visualization

The following diagram outlines the decision matrix for synthesizing peptides with chlorinated residues.

ChlorinatedPeptideWorkflow Start Sequence Design (Select Cl-AA Position) ResinSelect Resin Selection (2-Chlorotrityl Chloride) Start->ResinSelect CheckSterics Is Cl-AA Ortho-Substituted? ResinSelect->CheckSterics StandardCouple Standard Coupling (DIC/Oxyma, 1h) CheckSterics->StandardCouple No (Para/Meta) HinderedCouple High-Power Coupling (HATU/HOAt/Collidine, 2-4h) CheckSterics->HinderedCouple Yes (Ortho) Deprotection Fmoc Removal (20% Piperidine + 0.1M HOBt) StandardCouple->Deprotection HinderedCouple->Deprotection Cleavage Cleavage & Global Deprotection (TFA/TIS/H2O) Deprotection->Cleavage QC QC: Check Isotope Pattern (3:1 Ratio) Cleavage->QC

Figure 1: Decision tree for optimizing coupling conditions based on the steric profile of the chlorinated amino acid.

Experimental Protocol

Phase A: Resin Selection & Loading

Objective: Prevent racemization of the first residue (if chlorinated) and ensure mild cleavage conditions.

  • Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin.[1]

  • Rationale: The bulky trityl linker prevents diketopiperazine formation and allows loading of the first amino acid without base-mediated racemization.

Protocol:

  • Weigh 2-CTC resin (1.0 g, ~1.6 mmol/g loading) into a fritted reactor.

  • Swell in dry DCM (10 mL) for 30 min.

  • Dissolve Fmoc-Cl-AA-OH (0.6-0.8 eq relative to resin capacity) in DCM (10 mL).

  • Add DIPEA (4 eq) to the amino acid solution.

  • Add mixture to resin and shake for 2 hours.

  • Capping: Add MeOH (1 mL) to the reaction mixture (to cap unreacted chlorides) and shake for 15 min.

  • Wash: DCM (3x), DMF (3x), DCM (3x).[1][2]

Phase B: Peptide Elongation (The Critical Step)

Objective: Efficient coupling of the chlorinated residue into the chain.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: 2,4,6-Collidine (Sym-collidine). Note: Collidine is a weaker base than DIPEA, reducing the risk of C-alpha proton abstraction (racemization).

Step-by-Step Cycle:

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Crucial: Add 0.1 M HOBt to the deprotection solution to suppress aspartimide formation if Asp/Asn are present.

  • Wash: DMF (5 x 1 min).

  • Activation (Pre-mix):

    • Dissolve Fmoc-Cl-AA-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

    • Add Collidine (6.0 eq).

    • Wait exactly 30 seconds for activation.

  • Coupling: Add activated solution to the resin.[1][3]

    • Time: 2 hours at Room Temperature.[1]

    • Optimization: For 2,6-dichloro analogs, double couple (repeat step 3-4) or heat to 50°C (microwave assisted, 25W).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines or hindered residues).

Phase C: Cleavage & Isolation

Objective: Release peptide while preventing re-attachment or side-chain modification.

Cocktail "Reagent K" Variant:

  • TFA: 90%[4]

  • Phenol: 5%

  • Water: 2.5%

  • TIS (Triisopropylsilane): 2.5%

Protocol:

  • Wash resin with DCM to remove all traces of DMF (DMF can cause formylation during acidolysis).

  • Add Cleavage Cocktail (10 mL per g resin).

  • Shake for 2-3 hours. Note: Do not exceed 4 hours as chlorinated side chains can slowly degrade.

  • Precipitate in cold diethyl ether (-20°C).

  • Centrifuge and wash pellet 3x with ether.

Quality Control: The Chlorine Signature

Validating the incorporation of chlorinated amino acids relies on Mass Spectrometry (ESI-MS). Unlike standard amino acids, Chlorine has two stable natural isotopes:


 (75.78%) and 

(24.22%).
Analysis Logic
  • Single Chlorination: The mass spectrum will show two peaks separated by 2 Da (M and M+2) with an intensity ratio of approximately 3:1 .[5][6]

  • Double Chlorination: The pattern becomes M, M+2, M+4 with ratios approx 9:6:1 .

Data Presentation Example:

Peptide SequenceMonoisotopic Mass (Calcd)Observed m/z (

)
Observed m/z (

)
Isotope RatioStatus
H-Ala-(4-Cl-Phe)-Gly-OH313.08314.09 [M+H]+316.09 [M+H]+100 : 33PASS

Pathway Mechanism: Metabolic Stability

The following diagram illustrates how the chlorinated residue protects the peptide bond from enzymatic degradation (e.g., Chymotrypsin).

MetabolicStability cluster_peptide Chlorinated Peptide Enzyme Protease Active Site (Serine Protease) Carbonyl Peptide Bond (Carbonyl) Chlorine Chlorine Atom (Steric/Electronic Shield) Chlorine->Enzyme Steric Clash Blocks catalytic triad Chlorine->Carbonyl Inductive Effect (-I) Reduces e- density

Figure 2: Mechanism of proteolytic resistance. The chlorine atom sterically hinders the enzyme's approach and electronically deactivates the scissile bond.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Di, L. (2015). Strategic application of halogenation in drug discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemistry Steps. (2023). Isotopic Patterns in Mass Spectrometry (Cl and Br). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Halogenated Amino Acids in DMF

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of specialized building blocks during Solid-Phase Peptide Synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of specialized building blocks during Solid-Phase Peptide Synthesis (SPPS). While standard Fmoc-protected amino acids generally exhibit excellent solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF)[1], halogenated derivatives—such as fluorinated, chlorinated, or brominated phenylalanines—often present severe solvation challenges.

This guide is designed to move beyond basic troubleshooting. We will explore the physicochemical causality behind these solubility failures and provide self-validating, step-by-step protocols to rescue your synthesis.

Part 1: The Causality of Insolubility (Mechanistic Insights)

To troubleshoot effectively, we must first understand why halogenated amino acids resist dissolution.

Unprotected amino acids exist as zwitterions, making them highly soluble in water but insoluble in organic solvents. Protecting the α-amino group with an Fmoc (Fluorenylmethyloxycarbonyl) group neutralizes this zwitterionic nature, typically rendering the molecule highly soluble in DMF, N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO)[2].

However, introducing halogens (F, Cl, Br, I) to the side chain fundamentally alters the molecule's intermolecular dynamics[3]:

  • Halogen Bonding &

    
    -Holes:  Halogens on aromatic rings draw electron density, creating an electron-deficient region known as a 
    
    
    
    -hole. This allows the halogen to act as a strong electrophile, forming highly specific non-covalent "halogen bonds" with Lewis bases (like the carbonyl oxygens of adjacent amino acids).
  • Enhanced

    
     Stacking:  Halogenation alters the electron cloud of aromatic rings, often strengthening 
    
    
    
    stacking interactions between neighboring molecules.
  • High Lattice Energy: The combination of the bulky, hydrophobic Fmoc group and the halogenated side chain creates a rigid, highly stable crystalline lattice. Pure DMF often lacks the hydrogen-bond accepting power required to disrupt this lattice, resulting in gels or cloudy suspensions.

Part 2: Quantitative Data & Solvent Strategies

When pure DMF fails, we must strategically alter the solvent environment's dielectric constant and hydrogen-bonding capacity. The table below summarizes the efficacy of various solvent systems and additives.

Solvent / Additive SystemSolvating Power for Halogenated AAsMechanism of ActionSPPS Compatibility & Notes
100% DMF LowBaseline polar aprotic solvation.High. Standard SPPS solvent.
DMF / NMP (1:1) ModerateNMP provides a slightly different dipole moment, better accommodating lipophilic halogens.High. Can be used as a direct 1:1 replacement in synthesizers.
DMF / DMSO (4:1) HighDMSO acts as a powerful hydrogen-bond acceptor, disrupting halogen bonds and aggregate networks[4].High. Requires thorough post-coupling resin washes.
DMF + 0.4 M LiCl Very HighChaotropic disruption.

coordinates directly with carbonyl oxygens, breaking intermolecular lattice packing.
Moderate. Critical: Must wash resin extensively to prevent salt precipitation.
DMF + DIPEA (Pre-activation) HighDeprotonates the carboxylic acid, forming a highly soluble ionic pair complex prior to coupling.High. Standard when using HBTU/HATU coupling reagents.

Part 3: Frequently Asked Questions (FAQs)

Q1: My Fmoc-4-fluoro-phenylalanine forms a thick gel in DMF. Will heating it degrade the Fmoc group? A: You can apply gentle heat, but you must strictly limit the temperature to 40°C . The Fmoc group is base-labile. While thermal degradation in pure DMF is slow, elevated temperatures provide the kinetic energy needed to overcome the lattice energy of the gel. If you heat the solution, do so in a sealed vial with sonication, and allow it to cool to room temperature before adding coupling reagents to prevent side reactions.

Q2: I prefer not to use chaotropic salts like LiCl because they clog my automated synthesizer. What is the best alternative? A: If you must avoid salts, utilize a co-solvent strategy. A mixture of 20% DMSO in DMF is highly effective at disrupting aggregates[4]. Alternatively, the Base-Assisted Pre-Activation Strategy (detailed in Protocol 2 below) is an elegant solution. By adding your non-nucleophilic base (DIPEA) to the suspension before it fully dissolves, you convert the carboxylic acid into a salt complex, which drastically shifts the polarity and usually forces immediate dissolution.

Q3: Why does my solution precipitate after I add the coupling reagent (e.g., HATU)? A: This indicates that the activated ester intermediate (e.g., the OAt ester formed by HATU) is less soluble than the free acid. To troubleshoot this, decrease the concentration of your amino acid solution from the standard 0.2 M down to 0.1 M, and increase the coupling time proportionally to maintain reaction kinetics.

Part 4: Experimental Protocols

Protocol 1: The Co-Solvent & Chaotropic Rescue Workflow

Use this self-validating protocol when preparing stock solutions for automated or manual SPPS.

  • Initial Assessment: Weigh the required amount of the halogenated Fmoc-amino acid (typically 3 to 5 equivalents relative to resin loading) into a clean, dry vial.

  • Primary Solvation: Add 80% of the target final volume using anhydrous, amine-free DMF. Vortex for 60 seconds.

  • Co-Solvent Addition (If insoluble): If a suspension or gel persists, add DMSO dropwise until it constitutes 20% of the total volume.

  • Kinetic Disruption: Sonicate the vial in a water bath at 35°C–40°C for 5 to 10 minutes.

  • Chaotropic Rescue (If still insoluble): Prepare a stock solution of 0.4 M Lithium Chloride (LiCl) in DMF. Add this dropwise to your amino acid suspension until optical clarity is achieved.

  • Validation & Execution: Once dissolved, add your coupling reagent (e.g., DIC or HATU). Crucial step: If LiCl or DMSO was used, you must program your synthesizer to perform three additional DMF washes post-coupling to ensure all salts and high-boiling solvents are removed before the Fmoc-deprotection step.

Protocol 2: Base-Assisted Pre-Activation Strategy

Use this protocol for manual couplings where immediate dissolution is required.

  • Suspension: In a reaction vial, combine the halogenated Fmoc-amino acid (3 eq) and the coupling reagent (e.g., HATU, 2.9 eq). Add the required volume of DMF. The mixture will likely be cloudy.

  • Ionic Conversion: Directly add the non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA, 6 eq), to the cloudy suspension.

  • Activation: Vortex vigorously for 1 to 2 minutes. The deprotonation of the C-terminus by DIPEA forms a transient salt that breaks the intermolecular halogen/hydrogen bonding network, resulting in a clear, activated solution.

  • Coupling: Immediately transfer this activated solution to your drained peptide-resin and agitate for 1 to 2 hours.

Part 5: Diagnostic Visualizations

The following diagrams illustrate the logical troubleshooting pathways and the physicochemical mechanisms at play.

G Start Halogenated AA Insoluble in DMF Step1 Add Co-solvent (20% DMSO or 50% NMP) Start->Step1 Check1 Is it fully dissolved? Step1->Check1 Step2 Apply Gentle Sonication & Heat (Max 40°C) Check1->Step2 No Success Proceed to Coupling (Ensure extra resin washes) Check1->Success Yes Check2 Is it fully dissolved? Step2->Check2 Step3 Add Chaotropic Salt (0.1 - 0.4 M LiCl) Check2->Step3 No Check2->Success Yes Step3->Success Resolved Fail Re-evaluate Protecting Groups / Contact Support Step3->Fail Unresolved

Caption: Logical troubleshooting workflow for resolving halogenated amino acid solubility issues.

Mechanism Agg Halogenated AA Aggregates (High Lattice Energy) DMF Pure DMF (Insufficient Solvation) Agg->DMF Attempted Dissolution DMSO DMSO Addition (H-Bond Acceptor) DMF->DMSO Modify Solvent LiCl LiCl Addition (Chaotropic Disruption) DMF->LiCl Modify Ionic Strength Solvated Fully Solvated Monomers (Ready for Activation) DMSO->Solvated Disrupts pi-pi & Halogen Bonds LiCl->Solvated Li+ coordinates carbonyls

Caption: Mechanistic pathways of co-solvents and chaotropic salts in disrupting aggregates.

References

  • Evaluating Fmoc-amino acids as selective inhibitors of butyrylcholinesterase National Institutes of Health (PMC)[Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for 3,5-Disubstituted Phenylalanine Coupling

Welcome to the technical support center for advanced peptide synthesis. As a Senior Application Scientist, I understand the unique challenges researchers face when incorporating sterically demanding building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced peptide synthesis. As a Senior Application Scientist, I understand the unique challenges researchers face when incorporating sterically demanding building blocks. This guide is designed to provide in-depth, field-proven insights into overcoming the significant steric hindrance encountered during the coupling of 3,5-disubstituted phenylalanine residues. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your syntheses effectively.

Troubleshooting Guide: Overcoming Coupling Failures

This section addresses the most common issues encountered when working with 3,5-disubstituted phenylalanine and similarly hindered amino acids.

Q1: My coupling reaction with a 3,5-disubstituted phenylalanine has resulted in a very low or zero yield. What is the most likely cause and my first troubleshooting step?

A: The primary culprit is almost certainly the failure of your coupling reagent to overcome the profound steric hindrance presented by the two substituents on the phenyl ring.[1] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often lack the potency required for such demanding couplings.[2]

Your immediate action should be to switch to a more powerful, in-situ activating reagent. The rationale is that these reagents convert the carboxylic acid into a highly reactive ester intermediate that is more capable of overcoming the high activation energy barrier imposed by steric bulk.[2]

  • Recommended Action: Switch to an aminium/uronium salt like HATU , HCTU , or COMU , or a phosphonium salt like PyBOP or PyAOP .[3] These reagents form highly reactive OAt, O-6-ClBt, or Oxyma esters, respectively, which are significantly more effective than the intermediates formed by standard carbodiimides.[4]

Q2: I've switched to HATU, but my coupling is still incomplete, as indicated by a positive Kaiser test. What should I do next?

A: This indicates that even with a potent activator, the reaction kinetics are extremely slow due to steric hindrance.[2] The next logical steps involve modifying the reaction conditions to drive the equilibrium toward product formation.

  • Implement Double Coupling: This is the most direct and common strategy for difficult residues.[5] After the initial coupling reaction, drain the vessel and re-subject the resin to a fresh solution of activated 3,5-disubstituted phenylalanine and coupling reagents.[6] This second "push" helps to acylate any remaining free amines. It is often recommended to perform double coupling as a standard practice for residues known to be challenging.[5][7]

  • Increase Reaction Time: Sterically hindered couplings require more time.[5] If your standard coupling time is 1-2 hours, extend it significantly. An overnight coupling for the hindered residue is a reasonable adjustment.[1][2][5]

  • Increase Reagent Concentration: Driving the reaction forward can be achieved by increasing the concentration of reactants. Instead of the standard 3-5 equivalents of amino acid and coupling reagents, consider using a higher excess.[5]

Q3: I'm concerned that increasing temperature to improve my yield will cause racemization. How can I apply energy more safely and effectively?

A: Your concern is valid; elevated temperatures increase the risk of racemization, especially with highly activated intermediates.[8][9] While gentle heating can be effective, a far superior method for difficult couplings is Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS) .[10]

Microwave energy efficiently heats the reaction mixture, driving difficult couplings to completion in a fraction of the time required by conventional methods, often with higher purity.[11] This rapid and controlled heating minimizes the total time the activated amino acid is exposed to potentially racemizing conditions, providing a significant advantage.[10][12] Syntheses that might take hours conventionally can be completed in minutes.

Q4: My final peptide is showing a significant deletion sequence where the 3,5-disubstituted phenylalanine should be. I suspect peptide aggregation is compounding the steric hindrance. How can I address this?

A: You are correct; on-resin aggregation can severely restrict reagent access to the reactive site, exacerbating the inherent steric challenge.[11] This is particularly true for hydrophobic and bulky residues. The choice of solvent is critical for maintaining peptide chain solvation and preventing this collapse.[2]

  • Solvent Optimization: Switch from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) , which has superior solvating properties for growing peptide chains.[2][13]

  • Solvent Mixtures: For exceptionally difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial in disrupting secondary structures and improving solvation.[2][13]

  • Chaotropic Agents: In severe cases, the addition of chaotropic salts (e.g., LiCl) to the coupling mixture can help disrupt intermolecular hydrogen bonding that leads to aggregation.[13]

Troubleshooting Workflow Diagram

The following diagram outlines a logical progression for troubleshooting low-yield couplings with 3,5-disubstituted phenylalanine.

G start Low Coupling Yield / Positive Kaiser Test reagent Inefficient Coupling Reagent? start->reagent conditions Suboptimal Reaction Conditions? reagent->conditions No, already using potent reagent sol_reagent Switch to Potent Reagent (HATU, HCTU, COMU, PyBOP) reagent->sol_reagent Yes aggregation Peptide Aggravating Hindrance? conditions->aggregation If issues persist sol_double Implement Double Coupling conditions->sol_double Try First sol_solvent Switch Solvent to NMP or use DCM/DMF/NMP mixture aggregation->sol_solvent Yes sol_reagent->conditions sol_time Extend Reaction Time (e.g., Overnight) sol_double->sol_time If still incomplete sol_microwave Utilize Microwave-Assisted Synthesis (MA-SPPS) sol_time->sol_microwave For max efficiency end Successful Coupling sol_microwave->end sol_solvent->end

Caption: A systematic workflow for troubleshooting difficult couplings.

Frequently Asked Questions (FAQs)

Q1: What exactly is steric hindrance in the context of 3,5-disubstituted phenylalanine? A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups physically obstructs a chemical reaction.[1] In the case of 3,5-disubstituted phenylalanine, the bulky groups at the 3 and 5 positions of the phenyl ring create a "molecular shield" around the carboxylic acid and, after incorporation, the N-terminal amine. This shield physically blocks the approach of the incoming activated amino acid or coupling reagents, making the formation of the peptide bond significantly more difficult compared to an unsubstituted phenylalanine.[1]

Q2: Which coupling reagents are considered the most powerful for extremely hindered couplings? A: For the most challenging cases, reagents that form highly reactive intermediates are required. HATU and its analogues are considered among the most efficient due to the formation of OAt esters and the anchimeric assistance provided by the pyridine nitrogen in HOAt.[4] COMU is also highly effective and is based on OxymaPure, which is a safer alternative to the potentially explosive HOBt and HOAt additives.[14][15] For certain applications, converting the amino acid to an acyl fluoride using a reagent like TFFH can be an extremely effective, albeit more specialized, strategy.[2][15]

Q3: Can the choice of protecting groups on the 3,5-substituents affect the coupling efficiency? A: Absolutely. The size and nature of the protecting groups used on the substituents themselves can contribute significantly to the overall steric bulk.[1] If you have flexibility in your synthetic design, choosing smaller, less cumbersome protecting groups for these positions can ease the coupling process. Bulky protecting groups can also contribute to aggregation issues, especially in longer peptide sequences.[1]

Data Summary: Comparison of Coupling Reagent Strategies

The choice of coupling reagent is paramount. The table below summarizes the characteristics of common reagent classes and their suitability for hindered couplings.

Reagent ClassExample(s)Activated SpeciesGeneral ReactivitySuitability for 3,5-Disubstituted PheReference(s)
CarbodiimidesDCC, DICO-acylisoureaLow-ModerateGenerally Insufficient[2]
Phosphonium SaltsPyBOP, PyAOPOBt/OAt esterHighGood to Excellent[13]
Aminium/Uronium SaltsHBTU, HCTUOBt/O-6-ClBt esterHighGood to Excellent[2]
Aminium/Uronium SaltsHATU, COMUOAt/Oxyma esterVery HighHighly Recommended [4][15]
Fluorinating AgentsTFFHAcyl FluorideExtremely HighExcellent (for extreme cases)[15]

Optimized Experimental Protocols

The following protocols are designed as robust starting points for coupling 3,5-disubstituted phenylalanine.

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is designed to maximize coupling efficiency under standard laboratory conditions.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed (confirmed by a negative Kaiser test after deprotection) and the resin has been thoroughly washed with DMF.

  • First Coupling - Activation: In a separate vessel, pre-activate the 3,5-disubstituted Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[2]

  • First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the reaction for at least 2-4 hours at room temperature.[5]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid and reagents. Allow this second coupling to proceed for another 2-4 hours or overnight.[1][5]

  • Final Wash & Confirmation: Wash the resin extensively with DMF. Perform a Kaiser test to confirm the absence of free amines. If the test is negative (yellow), proceed with the synthesis.

Protocol 2: Microwave-Assisted Coupling (MA-SPPS)

This protocol leverages microwave energy to accelerate the difficult coupling step.

  • Resin Preparation: As in Protocol 1, start with the fully deprotected and washed peptide-resin in a microwave-safe reaction vessel.

  • Reagent Preparation: In a separate vial, prepare the activation solution by dissolving the 3,5-disubstituted Fmoc-amino acid (5 equivalents), a coupling reagent like HATU or COMU (5 equivalents), and DIPEA (10 equivalents) in a suitable solvent (e.g., DMF or NMP).[11]

  • Coupling: Add the activation mixture to the resin. Place the vessel in the microwave peptide synthesizer.

  • Microwave Irradiation: Irradiate the mixture according to the instrument's protocols for a difficult coupling, typically involving a short ramp to a target temperature (e.g., 75-90°C) and holding for 5-15 minutes.[12]

  • Post-Coupling Wash: After the microwave program is complete, thoroughly wash the resin with DMF to remove excess reagents.

  • Confirmation: Perform a Kaiser test to confirm reaction completion. Due to the high efficiency of microwave synthesis, a single coupling is often sufficient.[11]

References
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Processes Research & Development, 22(8), 945-959.
  • Stadler, M., & Kappe, C. O. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596.
  • Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844.
  • Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • EMD Millipore Corporation. (n.d.). Comparative study of conventional and microwave assisted synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5754-5757.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

Sources

Troubleshooting

Base selection to avoid epimerization of acidic alpha-protons

Ticket ID: #SC-90210 Subject: Prevention of -Proton Epimerization in Acidic Substrates Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Overview Welcome to the . You are likely a...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SC-90210 Subject: Prevention of


-Proton Epimerization in Acidic Substrates
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division
Overview

Welcome to the . You are likely accessing this guide because you have observed a loss of enantiomeric excess (ee%) in a reaction involving a carbonyl compound with an acidic


-proton.

Epimerization is rarely random; it is a deterministic failure of pKa matching , temperature control , or base sterics . This guide moves beyond standard textbook advice to provide a causal analysis of why your stereocenter is scrambling and how to lock it down.

Part 1: The Physics of Failure (Root Cause Analysis)

To fix the problem, you must visualize the invisible failure mode. Epimerization occurs when a base removes the


-proton, converting the 

hybridized chiral center into a planar

enolate (or enol). Upon reprotonation or reaction, the chiral information is lost unless specific kinetic controls are applied.
Mechanism of Action: The Planarization Trap

EpimerizationMechanism Start Chiral Substrate (sp3, Pure Enantiomer) Base Base Interaction (Deprotonation) Start->Base pKa(Base) > pKa(Substrate) Transition Planar Enolate/Enol (sp2, Achiral Intermediate) Base->Transition Proton Removal Product_A Retained Configuration (Desired) Transition->Product_A Attack from Face A Product_B Inverted Configuration (Epimerized) Transition->Product_B Attack from Face B

Figure 1: The transition from chiral


 to achiral 

geometry is the critical control point. Once the enolate forms, stereochemical memory is erased unless an external chiral influence (ligand/auxiliary) is present.
Part 2: Base Selection Matrix

Selecting a base is not just about strength; it is a trade-off between basicity (thermodynamics) and nucleophilicity/sterics (kinetics) .

Critical Rule: In DMSO, the pKa scale expands significantly compared to water. You must use DMSO pKa values for non-aqueous reactions.

BasepKa (conj.[1][2][3][4] acid in DMSO)Steric BulkRisk ProfileBest Application
LiHMDS ~26 (THF)Very HighLowKinetic Control: Irreversible enolization of ketones/esters at -78°C.
LDA 35.7HighLowKinetic Control: Stronger than LiHMDS, but slightly less bulky. Standard for kinetic enolates.
NaH ~35LowHighThermodynamic Control: Heterogeneous reaction. High risk of equilibration if not carefully managed.
DBU 24.3ModerateCritical Avoid with labile stereocenters. Often acts as a shuttle for proton exchange, causing rapid racemization.
DIPEA (Hünig's) 8.5 (H2O) / 18 (DMSO)ModerateModeratePeptide Coupling: Standard, but can cause racemization in sensitive amino acids (e.g., Cys, His).
2,4,6-Collidine 7.4 (H2O) / ~15 (DMSO)HighLowest Peptide Coupling: The "Safety Base." Too sterically hindered to abstract

-protons efficiently.
TMP (2,2,6,6-Tetramethylpiperidine) 37ExtremeLowSpecialized: When LDA is too nucleophilic or not bulky enough.
Part 3: Troubleshooting Scenarios (FAQ)
Scenario A: Peptide Coupling (Fmoc-SPPS or Solution Phase)

Issue: "I am seeing 5-10% D-isomer formation during the coupling of Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH."

Diagnosis: You are likely using DIPEA (Diisopropylethylamine) with a slow coupling reagent (like HBTU/HATU). While DIPEA is standard, its basicity is sufficient to deprotonate the


-proton of activated amino acids, especially Cysteine and Histidine, which are exceptionally acidic due to inductive effects from the side chain.

Solution:

  • Switch Base: Replace DIPEA with 2,4,6-Collidine (sym-collidine) . The pyridine ring is sterically shielded by methyl groups, making it a poor proton abstractor but a sufficient proton scavenger for the coupling reaction [1].

  • Switch Additive: Ensure you are using Oxyma Pure or HOAt rather than HOBt. Faster coupling rates reduce the time window available for the base to cause epimerization.

Scenario B: Alkylation of Chiral Ketones

Issue: "I tried to alkylate my chiral ketone using NaH/THF, but I recovered a racemic product."

Diagnosis: You operated under Thermodynamic Control . NaH generates the enolate reversibly (or allows proton transfer between enolate and unreacted ketone). This allows the enolate to equilibrate to the most stable double-bond isomer, and reprotonation/reaction becomes non-stereoselective.

Solution:

  • Switch to Kinetic Control: Use LiHMDS or LDA in THF at -78°C .

  • Protocol Adjustment: Pre-cool the base. Add the ketone slowly to the base (inverse addition) to ensure the base is always in excess. This prevents the "proton shuttle" effect where an enolate deprotonates a fresh ketone molecule [2].

Scenario C: The "DBU Trap" in Deprotection

Issue: "I used DBU to remove an Fmoc group or effect an elimination, and my upstream stereocenter scrambled."

Diagnosis: DBU is a "nucleophilic" base that stabilizes proton transfer in the transition state. It is notorious for epimerizing


-centers adjacent to carbonyls, even esters.

Solution:

  • Alternative: Use Piperidine (for Fmoc) or TMG (Tetramethylguanidine) if a soluble organic base is needed.

  • Buffer: If DBU is required for a specific transformation, buffer the reaction with a weak acid (like pyridinium chloride) if the chemistry allows, or strictly limit reaction time.

Part 4: Decision Logic for Base Selection

Use this flow to select the correct reagent for your specific substrate.

BaseSelectionTree Start Substrate Analysis Type Is the reaction: 1. Peptide Coupling? 2. Enolate Alkylation? Start->Type Peptide Peptide Coupling Type->Peptide Amide Bond Enolate Enolate Formation Type->Enolate C-C Bond Sensitive Sensitive Residue? (Cys, His, Phg) Peptide->Sensitive UseCollidine USE: 2,4,6-Collidine + Oxyma/DIC Sensitive->UseCollidine Yes UseDIPEA USE: DIPEA/NMM (Standard) Sensitive->UseDIPEA No Control Required Control? Enolate->Control Kinetic Kinetic (Irreversible) Control->Kinetic Preserve Stereochem Thermo Thermodynamic (Reversible) Control->Thermo Form Stable Enol UseLiHMDS USE: LiHMDS or LDA (-78°C, THF) Kinetic->UseLiHMDS UseAlkoxide USE: NaOEt or NaH (0°C to RT) Thermo->UseAlkoxide

Figure 2: Decision Matrix for selecting the appropriate base based on substrate sensitivity and reaction type.

Part 5: Standard Operating Procedure (SOP)

Protocol: Kinetic Enolization with LiHMDS to Prevent Epimerization

Scope: Alkylation of an


-chiral ketone/ester without scrambling the stereocenter.

Reagents:

  • Substrate (1.0 equiv)

  • LiHMDS (1.1 - 1.2 equiv, 1.0 M in THF)

  • Electrophile (1.2 equiv)

  • Anhydrous THF (Solvent)

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen. Add a magnetic stir bar and internal temperature probe.

  • Base Preparation: Charge the flask with anhydrous THF and cool to -78°C (Dry ice/Acetone bath). Add LiHMDS solution via syringe.

    • Why? Pre-cooling the base ensures the heat of neutralization is managed immediately.

  • Substrate Addition (Critical Step): Dissolve the substrate in a minimal amount of THF. Add this solution dropwise down the side of the flask over 10-15 minutes.

    • Why? This ensures [Base] >> [Substrate] at all times. If you add base to substrate, localized pockets of enolate will react with unreacted ketone (proton transfer), leading to racemization [3].

  • Enolization: Stir at -78°C for 30–45 minutes.

  • Electrophile Addition: Add the electrophile (neat or in THF) quickly.

  • Quench: Monitor by TLC. Once complete, quench at -78°C with propionic acid or saturated NH4Cl before removing the cooling bath.

    • Why? Warming up before quenching allows the enolate to equilibrate or proton exchange.

References
  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly." The Journal of Organic Chemistry, 67(19), 6865–6876. Link

  • Reich, H. J. (2022).[5] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. Link

  • Ireland, R. E., et al. (1991). "The Deprotonation of Ketones with Lithium Diisopropylamide: Structural Effects." Journal of the American Chemical Society, 113(4), 1432–1434. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Kinetic vs Thermodynamic Control).

Sources

Optimization

Technical Support Center: Purification of Hydrophobic 3,5-Dichloro Peptides

Executive Summary: The "Sticky" Science of Chlorination Integrating 3,5-dichlorophenylalanine (3,5-diCl-Phe) or 3,5-dichlorotyrosine (3,5-diCl-Tyr) into peptide sequences is a powerful strategy to enhance membrane permea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Sticky" Science of Chlorination

Integrating 3,5-dichlorophenylalanine (3,5-diCl-Phe) or 3,5-dichlorotyrosine (3,5-diCl-Tyr) into peptide sequences is a powerful strategy to enhance membrane permeability and proteolytic stability. However, these moieties act as "hydrophobic anchors," drastically altering the physicochemical properties of the peptide.

The Core Challenge: The addition of two chlorine atoms to an aromatic ring increases the lipophilicity (


) significantly. This often leads to:
  • Aqueous Insolubility: Immediate precipitation in standard buffers.

  • Irreversible Adsorption: High affinity for C18 stationary phases, leading to low recovery.

  • Aggregation: Formation of stable amyloid-like aggregates that elute as broad, ghosting peaks.

This guide provides a self-validating troubleshooting framework to overcome these barriers.

Phase I: Solubilization (The Critical First Step)

Most purification failures occur before the sample enters the column. If the peptide is not truly monomeric in the injection vial, purification is impossible.

Q: My peptide precipitates immediately upon adding the aqueous mobile phase (Buffer A). How do I fix this?

A: Adopt the "Organic-First" Dissolution Protocol. Hydrophobic interactions are driven by the exclusion of water. You must solvate the hydrophobic domains before introducing the aqueous buffer.

Protocol: The "Gradient" Dissolution Method

  • Calculate Net Charge: Determine the pI. If the peptide is neutral or carries a low net charge, aqueous solubility will be near zero.[1]

  • Primary Solvation: Dissolve the crude peptide in 100% DMSO or HFIP (Hexafluoroisopropanol) .

    • Why HFIP? HFIP is a potent hydrogen bond donor that disrupts secondary structures (

      
      -helices/
      
      
      
      -sheets) that drive aggregation.
  • Secondary Solvation: Dilute with Acetonitrile (ACN) or Methanol .

  • Final Adjustment: Slowly add water/buffer dropwise while vortexing. Stop before turbidity appears.

    • Target: Final injection solvent should be ~50-80% organic for extremely hydrophobic peptides.

Q: Will injecting a high-organic sample ruin my peak shape?

A: Not if you use "At-Column Dilution" or Sandwich Injection. Injecting strong solvents (DMSO/HFIP) can cause "solvent breakthrough," where the peptide travels with the solvent plug and elutes early.

  • Solution 1 (Sandwich Injection): Program the autosampler to draw: [Buffer A plug] / [Sample] / [Buffer A plug].

  • Solution 2 (Pre-Column Dilution): If your system allows, use a co-flow of Buffer A to dilute the sample immediately before it hits the column head.

Phase II: Chromatography Method Development

Q: The peptide retains too strongly on my C18 column. I see <50% recovery.

A: Switch to a Lower Hydrophobicity or Alternative Selectivity Phase. The 3,5-dichloro moiety interacts too strongly with the dense octadecyl chains of standard C18 columns.

Column Selection Matrix

Column ChemistryLigand DensityMechanismRecommendation
C18 (Standard) HighHydrophobic InteractionAvoid. Risk of irreversible binding.
C4 (Butyl) LowWeaker Hydrophobic InteractionPreferred. Allows elution at lower % organic.
Phenyl-Hexyl Medium

Interactions + Hydrophobicity
Excellent. The electron-deficient chloro-ring interacts uniquely with the phenyl phase, offering superior selectivity against impurities.
Diphenyl MediumStrong

Interactions
Best for Impurities. Ideal for separating 3,5-diCl from 3-mono-Cl variants.
Q: I cannot separate the "Mono-Chloro" impurity from the "Di-Chloro" product.

A: Leverage "Halogen Selectivity" and Temperature. The difference between a mono- and di-chlorinated peptide is subtle in terms of hydrophobicity but significant in terms of steric bulk and electron density.

Troubleshooting Protocol:

  • Change the Column: Switch to a Phenyl-Hexyl column. The

    
     interaction is sensitive to the electron-withdrawing nature of the chlorine atoms.
    
  • Modify Mobile Phase B: Replace 100% ACN with a blend of ACN:Isopropanol (70:30) .

    • Mechanism:[1] Isopropanol (IPA) is a stronger eluting solvent for lipophilic compounds and helps solvate the chlorinated rings.

  • Elevate Temperature: Run the column at 60°C .

    • Why? High temperature reduces mobile phase viscosity (critical when using IPA) and increases the mass transfer kinetics, sharpening the peaks of hydrophobic aggregates.

Q: I see "Ghost Peaks" in subsequent blank runs.

A: You have Carryover/Fouling. The chlorinated peptide is adsorbing to the injector needle, valve seals, or the head of the column.

System Cleaning Protocol:

  • Needle Wash: Switch to 100% IPA or 50% Methanol/50% DMSO for the needle wash solvent.

  • Sawtooth Gradient: Between runs, execute a rapid "sawtooth" wash: 5% B

    
     100% B 
    
    
    
    5% B (Repeat 3x).
  • Passivation: Periodically inject a "cleaning slug" of TFE (Trifluoroethanol) or HFIP to strip the column.

Visualizing the Workflow

Diagram 1: Purification Decision Tree

Caption: A logical flow for selecting the optimal purification path based on peptide solubility and impurity profile.

PurificationStrategy Start Crude 3,5-diCl Peptide SolubilityTest Solubility Test (Aq Buffer) Start->SolubilityTest Precipitates Precipitates/Cloudy SolubilityTest->Precipitates Turbid Soluble Soluble (Rare) SolubilityTest->Soluble Clear OrganicSolvation Dissolve in DMSO/HFIP Precipitates->OrganicSolvation C18 C18 Column Soluble->C18 ColumnSelect Select Stationary Phase OrganicSolvation->ColumnSelect ColumnSelect->C18 Low Hydrophobicity C4_Phenyl C4 or Phenyl-Hexyl ColumnSelect->C4_Phenyl High Hydrophobicity ElutionIssue Issue: Broad Peak / No Elution C4_Phenyl->ElutionIssue SelectivityIssue Issue: Mono-Cl Impurity Co-elution C4_Phenyl->SelectivityIssue Action_Temp Increase Temp to 60°C Add IPA to Mobile Phase ElutionIssue->Action_Temp Action_Phenyl Switch to Diphenyl Column Exploit Pi-Pi Interactions SelectivityIssue->Action_Phenyl

Phase III: Post-Purification Handling

Q: My peptide aggregates after lyophilization.

A: Avoid "Crash" Precipitation during Drying. As the organic solvent (ACN) evaporates during lyophilization, the water concentration increases, causing the hydrophobic peptide to precipitate before it freezes completely. This results in an amorphous, insoluble powder.

The "Tert-Butanol" Trick:

  • Pool your fractions.[2][3]

  • Add tert-butanol (TBA) to a final concentration of 20-30%.

  • Freeze and lyophilize.

    • Mechanism:[1] TBA freezes at ~25°C and sublimes easily. It maintains the peptide in a solvated state during the freezing process, resulting in a fluffy, more soluble cake.

References & Further Reading

  • Synthesis and Purification of Highly Hydrophobic Peptides. National Institutes of Health (NIH).

    • Source:

    • Relevance: Discusses the use of ether precipitation and specific solvent systems for amyloid-like hydrophobic peptides.

  • Guidelines for Dissolving Peptides. GenScript Technical Resources.

    • Source:

    • Relevance: Provides the pI calculation and solvent selection rules (DMSO/Acetic Acid) cited in Phase I.

  • Designing Purification Methods for Hydrophobic Peptides. The Nest Group / Vydac.

    • Source:

    • Relevance: Foundational text on using Propanol/Acetic Acid mobile phases for "sticky" peptides.

  • Peptide Isolation – Method Development Considerations. Waters Corporation.

    • Source:

    • Relevance: Authoritative source on column heating and capacity limits for hydrophobic sequences.

  • Separation of Halogenated Peptides. YMC America.

    • Source:

    • Relevance: Supports the recommendation of Phenyl phases for separating halogenated variants (Cl/Br/I) via

      
       interactions.
      

Sources

Troubleshooting

Technical Support Center: Troubleshooting Boc-3,5-dichloro-Phe in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers incorporate highly modified, non-proteinogenic amino acids like Boc-3,5-dichloro-Phe into the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers incorporate highly modified, non-proteinogenic amino acids like Boc-3,5-dichloro-Phe into their sequences. While halogenated phenylalanines are exceptional for enhancing metabolic stability and driving strong hydrophobic interactions in drug design[1], their unique physicochemical properties require a nuanced approach during Solid-Phase Peptide Synthesis (SPPS).

This guide provides an in-depth, self-validating framework for handling the stability and reactivity of Boc-3,5-dichloro-Phe under acidic cleavage conditions.

Part 1: Mechanistic Insights (The "Why")

The core challenge of utilizing Boc-3,5-dichloro-Phe lies in the intersection of electronic deactivation and extreme hydrophobicity .

During standard Boc-SPPS, the tert-butyloxycarbonyl (Boc) protecting group is temporarily removed using a moderate acid (50% Trifluoroacetic acid (TFA) in Dichloromethane)[2]. Final cleavage from the resin utilizes a strong acid, typically anhydrous Hydrofluoric acid (HF)[3].

When the Boc group is cleaved, it generates a highly electrophilic tert-butyl carbocation[4]. In native sequences, this carbocation readily alkylates electron-rich aromatic rings like Tryptophan (Trp) or Tyrosine (Tyr). However, the 3,5-dichlorophenyl ring is heavily deactivated. The two electronegative chlorine atoms withdraw electron density via the inductive effect (-I), leaving the aromatic


-system electron-deficient. Consequently, the 3,5-dichloro-Phe residue is highly stable and fiercely resists electrophilic aromatic substitution (alkylation) during acidic cleavage.

Mechanism A Boc-Peptide-Resin (with 3,5-dichloro-Phe) B 50% TFA / DCM (Acidic Cleavage) A->B Deprotection C Deprotected Amine (TFA Salt) B->C Yields D tert-Butyl Carbocation (Electrophile) B->D Generates E 3,5-dichloro-Phe Ring (Electron-Deficient) D->E Attacks F Scavengers (e.g., Anisole) D->F Attacks G No Alkylation (Highly Stable) E->G Deactivated ring resists H Trapped Adducts (Safe Removal) F->H Scavenger traps cation

Fig 1. Mechanistic pathway of Boc deprotection and carbocation scavenging logic.

Part 2: Troubleshooting FAQs

Q1: Is there a risk of dehalogenation of the 3,5-dichloro-Phe side chain during anhydrous HF cleavage? A: No. The aryl carbon-chlorine (


) bond is thermodynamically stable and highly resistant to heterolytic cleavage under strongly acidic conditions like anhydrous HF. You will recover the intact dichloro-substituted peptide[2].

Q2: Why is my peptide mass +56 Da higher after cleaving a sequence containing Boc-3,5-dichloro-Phe? A: A mass shift of +56 Da indicates tert-butyl alkylation. While you might suspect the 3,5-dichloro-Phe residue, its electron-deficient ring is highly resistant to electrophilic aromatic substitution. The alkylation is almost certainly occurring on a different electron-rich residue in your sequence (e.g., Trp, Tyr, or Met)[4]. Ensure you are using an adequate scavenger cocktail (e.g., HF:anisole 9:1 or adding 0.5% dithioethane) during final cleavage[3].

Q3: Do I need to add specific scavengers (like anisole or p-cresol) specifically to protect the 3,5-dichloro-Phe side chain? A: No. The ring is deactivated against electrophilic attack. However, you must still include scavengers to protect the rest of the peptide sequence from the tert-butyl cations generated from the Boc groups[4].

Q4: My sequence aggregates heavily after coupling Boc-3,5-dichloro-Phe, leading to incomplete deprotection in the next step. How do I fix this? A: This is a classic case of hydrophobic aggregation. The extreme hydrophobicity of the 3,5-dichlorophenyl group promotes inter-chain


-sheet formation on the resin, which sterically occludes the N-terminal amine from the TFA solution.
Solution: Switch to an in situ neutralization protocol to disrupt aggregation[3]. Alternatively, incorporate chaotropic agents like 0.1 M LiCl in your DMF during coupling, or utilize gentle heating (e.g., 50°C) if your synthesizer permits.

Part 3: Quantitative Data Comparison

To better anticipate the behavior of 3,5-dichloro-Phe during synthesis, compare its physicochemical parameters against native aromatic amino acids.

ParameterNative Phenylalanine (Phe)3,5-Dichloro-PhenylalanineTyrosine (Tyr)
Aromatic Ring Electronics NeutralHighly Deactivated (-I effect)Highly Activated (+M effect)
Susceptibility to t-Butyl Alkylation Very LowNegligible (Highly Stable)High (Requires Scavengers)
Hydrophobicity (Aggregation Risk) ModerateVery HighLow
Stability in 50% TFA (Boc Removal) StableStableStable
Stability in Anhydrous HF (Cleavage) StableStable (No Dehalogenation)Stable (Requires Protection)

Part 4: Self-Validating Experimental Protocol

To ensure high purity and yield, every protocol must be a self-validating system. The following methodology integrates chemical checkpoints (Kaiser tests) to verify the causality of each step before proceeding.

Workflow N1 1. Swelling (DCM/DMF) N2 2. Boc Deprotection (50% TFA/DCM) N1->N2 N3 3. Neutralization (10% DIEA/DCM) N2->N3 N4 4. Coupling (Boc-3,5-Cl2-Phe) N3->N4 N5 5. Final Cleavage (HF + Scavengers) N4->N5 N6 6. Purification (RP-HPLC) N5->N6

Fig 2. Step-by-step experimental workflow for Boc-SPPS incorporating 3,5-dichloro-Phe.

Step-by-Step Methodology: Boc-SPPS with 3,5-dichloro-Phe

Step 1: Resin Preparation & Swelling

  • Weigh the Boc-amino acid-resin into a fritted reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 30 minutes to ensure maximum surface area exposure.

Step 2: Boc Deprotection (Acidic Cleavage)

  • Treat the swollen resin with 50% TFA in DCM for 5 minutes. Drain the solution.

  • Treat again with 50% TFA in DCM for an additional 20 minutes[2].

  • Validation Checkpoint: Perform a Kaiser (ninhydrin) test. A deep blue color confirms the successful removal of the Boc group and the generation of the free amine.

Step 3: Neutralization

  • Wash the resin with DCM (3x) to remove excess TFA.

  • Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 x 5 minutes to neutralize the TFA salt, converting it back to a reactive free amine[3].

  • Wash thoroughly with DCM (3x) and Dimethylformamide (DMF) (3x).

Step 4: Coupling of Boc-3,5-dichloro-Phe

  • Dissolve 3-4 equivalents of Boc-3,5-dichloro-Phe and HOBt (hydroxybenzotriazole) in a minimal volume of DMF.

  • Add DIC (diisopropylcarbodiimide) to activate the amino acid.

  • Add the activated mixture to the resin and agitate for 2 hours.

  • Validation Checkpoint: Perform a Kaiser test. A yellow/colorless resin indicates complete coupling. If the beads remain slightly blue, hydrophobic steric hindrance is occurring. Do not proceed; perform a second coupling cycle using a different activator (e.g., HATU/DIEA).

Step 5: Final Cleavage (Strong Acid)

  • Dry the peptide-resin thoroughly under vacuum.

  • Transfer the resin to a specialized Teflon HF cleavage apparatus.

  • Add scavengers: typically a mixture of anhydrous HF:anisole (9:1 v/v)[3]. If sensitive residues like Met or Cys are present, add 0.5% dithioethane (DTE)[4].

  • React at 0°C for 1 hour.

  • Evaporate the HF safely under a stream of nitrogen.

  • Precipitate the crude peptide by washing the resin mixture with cold diethyl ether. Filter, dissolve in aqueous acetonitrile, and lyophilize for RP-HPLC purification.

References

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Chiral HPLC Separation of Boc-3,5-dichloro-DL-phenylalanine

Executive Summary Objective: To achieve baseline enantioseparation of Boc-3,5-dichloro-DL-phenylalanine (Boc-3,5-diCl-Phe) for enantiomeric purity assessment in peptide synthesis and drug discovery. Core Recommendation:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To achieve baseline enantioseparation of Boc-3,5-dichloro-DL-phenylalanine (Boc-3,5-diCl-Phe) for enantiomeric purity assessment in peptide synthesis and drug discovery.

Core Recommendation: The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column under Normal Phase conditions is the primary recommendation. The electron-deficient 3,5-dichlorophenyl ring of the analyte interacts strongly with the electron-rich stationary phase, typically yielding superior resolution (


) compared to amylose-based alternatives.

Target Audience: Analytical Chemists, Peptide Scientists, and Process Development Engineers.

Technical Context & Mechanism

Separating N-protected amino acids requires overcoming the loss of the primary amine's ionic interaction potential. For Boc-3,5-dichloro-DL-phenylalanine , the separation mechanism relies on three distinct molecular recognition forces:

  • Hydrogen Bonding: Between the carbamate -NH- and -C=O groups of the CSP and the amide/carboxylic acid groups of the analyte.

  • 
     Interactions:  The critical differentiator. The 3,5-dichloro substitution  renders the analyte's phenyl ring electron-deficient (
    
    
    
    -acidic). This creates a strong attractive force with the electron-rich (
    
    
    -basic) 3,5-dimethylphenyl groups of the OD-H stationary phase.
  • Steric Inclusion: The bulky Boc-group directs the molecule into the chiral grooves of the polysaccharide polymer.

Mechanism Visualization

ChiralRecognition cluster_legend Interaction Key Analyte Boc-3,5-diCl-Phe (Analyte) Complex Transient Diastereomeric Complex Analyte->Complex H-Bonding (COOH/Amide) Analyte->Complex Steric Fit (Boc Group) Analyte->Complex Pi-Pi Interaction (Electron-poor Phenyl vs Electron-rich CSP) CSP Chiralcel OD-H (Stationary Phase) CSP->Complex Chiral Selector Separation Enantioseparation (Different Retention Times) Complex->Separation Thermodynamic Difference Key1 Critical Driver: Pi-Pi Stacking due to Cl-substituents

Caption: Mechanistic workflow showing the critical role of


 interactions in resolving the chlorinated phenylalanine derivative.

Comparative Analysis of Stationary Phases

The following table compares the three most viable commercial options for this separation.

FeaturePrimary Choice: Chiralcel OD-H Alternative 1: Chiralpak AD-H Alternative 2: Chirobiotic T
Selector Base Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Teicoplanin (Macrocyclic Antibiotic)
Mode Normal Phase (NP)Normal Phase (NP)Reversed Phase (RP)
Selectivity (

)
High (Typically 1.5 - 3.0)ModerateLow to Moderate
Resolution (

)
Excellent (> 2.5) Good (> 1.5)Variable
Mobile Phase Hexane / IPA / TFAHexane / IPA / TFAMeOH / Water / TEAA
Why it works Rigid cellulose backbone maximizes steric discrimination for planar aromatic rings.Helical amylose structure offers different cavity sizes but less rigidity.Best for underivatized amino acids; less effective for hydrophobic Boc-groups.
Cost/Durability High / Sensitive to solventsHigh / Sensitive to solventsHigh / Very Robust

Expert Insight: While Chiralpak AD-H is often the general-purpose "go-to" column, Chiralcel OD-H consistently outperforms it for aromatic amino acid derivatives due to the specific planar alignment favored by the cellulose backbone [1].

Validated Experimental Protocol

This protocol is designed to be self-validating . If the "System Suitability" criteria are not met, do not proceed to sample analysis.

Reagents & Equipment[1][2][3]
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v).

    • Note: TFA is mandatory to suppress ionization of the carboxylic acid. Without it, peaks will tail severely.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (targeting the phenyl ring) or 210 nm (peptide bond).

  • Sample Diluent: Mobile Phase.

Step-by-Step Workflow
  • Preparation:

    • Premix Mobile Phase thoroughly.[2] Degas.

    • Equilibrate column with 20 column volumes (approx. 60 mL) until baseline stabilizes.

  • Blank Run: Inject 10 µL of mobile phase to ensure no ghost peaks.

  • Standard Injection:

    • Dissolve racemic Boc-3,5-diCl-Phe at 1.0 mg/mL.

    • Inject 5-10 µL.

  • Optimization (If

    
    ): 
    
    • Decrease IPA to 5% to increase retention and resolution.

    • Decrease Flow Rate to 0.5 mL/min.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0
    
  • Tailing Factor (

    
    ):  < 1.3
    
  • Theoretical Plates (

    
    ):  > 8000
    
Method Development Decision Tree

MethodDev Start Start: Boc-3,5-diCl-Phe ColSelect Select Column: Chiralcel OD-H Start->ColSelect MP Mobile Phase: Hex/IPA/TFA (90:10:0.1) ColSelect->MP Run Run Test Injection MP->Run Check Check Resolution (Rs) Run->Check Success Validated Method (Rs > 2.0) Check->Success Yes Fail Rs < 1.5 Check->Fail No Opt1 Reduce IPA to 5% Fail->Opt1 First Step Opt2 Switch to Chiralpak AD-H Fail->Opt2 If Opt1 Fails Opt1->Run

Caption: Logic flow for optimizing the separation of Boc-protected amino acids.

Expected Results & Troubleshooting

Based on homologous series data (Boc-Phe, Boc-Tyr, Boc-4-Cl-Phe), the expected performance is:

  • Elution Order: typically L-enantiomer elutes first, followed by D-enantiomer (must be confirmed with pure standards).

  • Retention Times:

    • Peak 1 (L): ~8-10 min

    • Peak 2 (D): ~12-15 min

    • Note: The 3,5-dichloro substitution increases retention relative to unsubstituted Boc-Phe due to higher lipophilicity and stronger

      
       adsorption [2].
      

Common Issues:

  • Peak Tailing: Usually indicates insufficient TFA. Ensure TFA is fresh and at 0.1% concentration.

  • Broad Peaks: Sample solubility issue. Ensure sample is fully dissolved in the mobile phase.

  • No Separation: Switch to Chiralpak AD-H . The helical cavity of amylose may fit the 3,5-dichloro substitution pattern better if the planar cellulose cavity is too restrictive [3].

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL OD-H. Available at: [Link]

  • Lomenova, A. & Hroboňová, K. (2018).[3] Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods. Available at: [Link]

  • Wang, F. et al. (2004). Comparison Study of Chiralpak AD-H With AD Columns in Chromatographic Enantioseparation. Journal of Chromatography A. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Chloro-Phenylalanine Analogs Versus Native Phenylalanine

For researchers, scientists, and drug development professionals, the nuanced differences between native biomolecules and their synthetic analogs are a critical area of investigation. This guide provides an in-depth, obje...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the nuanced differences between native biomolecules and their synthetic analogs are a critical area of investigation. This guide provides an in-depth, objective comparison of the bioactivity of chloro-phenylalanine (chloro-Phe) analogs against their native counterpart, L-phenylalanine. We will delve into their differential effects on key biological processes, supported by experimental data and detailed protocols to empower your research.

Introduction: The Significance of Phenylalanine and its Analogs

L-phenylalanine is an essential aromatic amino acid, serving as a fundamental building block for protein synthesis.[][2] Beyond its structural role, it is a crucial precursor in the biosynthesis of several vital molecules, including the amino acid tyrosine and the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[3][4] The metabolic pathway of phenylalanine is tightly regulated, and its disruption, as seen in the genetic disorder phenylketonuria (PKU), can lead to severe neurological impairment.[][2]

The introduction of a chlorine atom onto the phenyl ring of phenylalanine creates analogs with significantly altered bioactivities. The position of this halogen substitution—ortho, meta, or para—can dramatically influence the molecule's steric and electronic properties, leading to distinct biological consequences. This guide will primarily focus on the most extensively studied analog, para-chloro-phenylalanine (p-CPA), while also addressing the other isomers where data is available.

Comparative Bioactivity: A Multifaceted Analysis

The primary distinction in the bioactivity of chloro-Phe analogs compared to native L-phenylalanine lies in their interaction with enzymes. While L-phenylalanine is a substrate for various enzymes, its chlorinated counterparts often act as potent inhibitors.

Enzyme Inhibition: A Tale of Two Hydroxylases

The most well-documented and significant bioactivity of a chloro-Phe analog is the potent and irreversible inhibition of tryptophan hydroxylase (TPH) by para-chloro-phenylalanine (p-CPA) .[5] TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine). By irreversibly binding to TPH, p-CPA leads to a profound and long-lasting depletion of serotonin in the brain and other tissues.[6][7] This has made p-CPA an invaluable tool in neuroscience research for creating animal models of serotonin deficiency to study its role in mood, behavior, and various neurological disorders.[6]

In addition to TPH, p-CPA has also been shown to inhibit phenylalanine hydroxylase (PAH) , the enzyme responsible for converting L-phenylalanine to L-tyrosine.[8][9] This inhibition is a key factor in the use of p-CPA to induce experimental phenylketonuria in animal models.[9] However, the inhibitory effect on PAH appears to be less potent and can be competitive in nature.[10]

The bioactivity of ortho- and meta-chlorophenylalanine isomers on these and other enzymes is less extensively studied. However, the position of the chlorine atom would undoubtedly alter the binding affinity and inhibitory potential for various enzymes, representing a promising area for further investigation.

Incorporation into Proteins: A Point of Contention

A critical question regarding the bioactivity of amino acid analogs is their potential for incorporation into nascent polypeptide chains. For p-CPA, studies have shown that it does not compete with phenylalanine or tyrosine for aminoacylation of tRNA and is therefore not significantly incorporated into proteins.[11] Instead, its impact on protein levels is often attributed to a more general inhibition of protein synthesis.[12]

Conversely, research on ortho-substituted phenylalanine derivatives has demonstrated their successful genetic incorporation into proteins in both E. coli and mammalian cells.[13][14] This highlights a significant divergence in bioactivity based on the isomer, opening avenues for protein engineering and the creation of novel proteins with modified structures and functions. The incorporation of halogenated amino acids can influence protein stability and folding, offering a tool to modulate the properties of therapeutic proteins.[15][16]

Cellular Toxicity: A Comparative Overview

The introduction of a halogen atom can confer cytotoxic properties to phenylalanine analogs. Studies have shown that p-CPA can inhibit cell growth and is toxic to neuroblastoma cells.[11] This cytotoxicity is likely multifaceted, stemming from its inhibition of essential metabolic pathways and its general disruption of cellular homeostasis. In contrast, other phenylalanine analogs, such as alpha-methylphenylalanine, have been shown to be less toxic, making them potentially more suitable for certain long-term in vivo studies.[10][11]

The comparative cytotoxicity of ortho- and meta-chlorophenylalanine remains an area requiring more extensive investigation. However, it is reasonable to hypothesize that the position of the chlorine atom would influence the molecule's interaction with cellular membranes and intracellular targets, leading to a unique cytotoxicity profile for each isomer.

Quantitative Data Summary

FeatureL-Phenylalaninepara-Chloro-phenylalanine (p-CPA)ortho-Chloro-phenylalaninemeta-Chloro-phenylalanine
Primary Bioactivity Protein synthesis, precursor for tyrosine and catecholamines[][3]Irreversible inhibitor of tryptophan hydroxylase[5]Potential for protein incorporation[13][14]Limited data available
Effect on Tryptophan Hydroxylase (TPH) No direct effectPotent irreversible inhibitorLikely weaker or no inhibitionLimited data available
Effect on Phenylalanine Hydroxylase (PAH) Substrate[]Inhibitor[8][9]Limited data availableLimited data available
Incorporation into Proteins Yes[]No/Negligible[11]Yes[13]Limited data available
Reported Cytotoxicity Generally non-toxic at physiological concentrationsToxic to certain cell types[11]Expected to have a distinct cytotoxicity profileLimited data available

Experimental Protocols

To facilitate your own comparative studies, we provide the following detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory potential of chloro-Phe analogs on a target enzyme, such as tryptophan hydroxylase or phenylalanine hydroxylase.

Causality Behind Experimental Choices: This assay design allows for the direct measurement of the analog's effect on enzyme activity by monitoring the rate of product formation. The use of a range of inhibitor concentrations is crucial for determining the IC50 value, a key parameter for quantifying inhibitory potency.

Self-Validating System: The inclusion of positive and negative controls ensures the validity of the results. The "no inhibitor" control establishes the baseline enzyme activity, while the "no enzyme" control accounts for any non-enzymatic substrate conversion.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme Solution A1 Dispense Enzyme to Microplate Wells P1->A1 P2 Prepare Substrate Solution A4 Initiate Reaction with Substrate P2->A4 P3 Prepare Inhibitor Stock Solutions (chloro-Phe analogs & L-Phe) A2 Add Serial Dilutions of Inhibitors P3->A2 A1->A2 A3 Pre-incubate A2->A3 A3->A4 A5 Incubate at Optimal Temperature A4->A5 A6 Stop Reaction A5->A6 A7 Measure Product Formation (e.g., Spectrophotometry, Fluorometry) A6->A7 D1 Calculate Reaction Rates A7->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Values D2->D3

Caption: Workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable buffer.

    • Prepare a stock solution of the substrate for the enzyme.

    • Prepare stock solutions of the chloro-Phe analogs and L-phenylalanine (as a control) in an appropriate solvent (e.g., water or DMSO).

  • Assay Setup:

    • In a 96-well microplate, add the enzyme solution to each well, except for the "no enzyme" control wells.

    • Add serial dilutions of the chloro-Phe analogs and L-phenylalanine to the appropriate wells. Include a "no inhibitor" control (vehicle only).

    • Pre-incubate the plate at the enzyme's optimal temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at the optimal temperature for a set time, ensuring the reaction remains in the linear range.

    • Stop the reaction using an appropriate method (e.g., adding a strong acid or base).

    • Measure the amount of product formed using a suitable detection method (e.g., absorbance or fluorescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each condition.

    • Determine the percentage of inhibition for each concentration of the analogs compared to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[17]

Protocol 2: Cell Viability (MTT) Assay

This protocol details the use of the MTT assay to compare the cytotoxicity of chloro-Phe analogs.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This method provides a quantitative assessment of how the amino acid analogs affect cell survival and proliferation.

Self-Validating System: The inclusion of untreated cells as a negative control and a known cytotoxic agent as a positive control validates the assay's performance.

G C1 Seed Cells in 96-well Plate C2 Incubate for 24h (Cell Adherence) C1->C2 T2 Treat Cells with Analogs C2->T2 T1 Prepare Serial Dilutions of chloro-Phe Analogs & L-Phe T1->T2 T3 Incubate for 24-72h T2->T3 M1 Add MTT Reagent to each Well T3->M1 M2 Incubate for 2-4h M1->M2 M3 Solubilize Formazan Crystals (e.g., with DMSO) M2->M3 R1 Read Absorbance at ~570nm M3->R1 D1 Calculate % Cell Viability R1->D1 D2 Determine IC50 Values D1->D2

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HeLa, HepG2) into a 96-well plate at a predetermined density.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the chloro-Phe analogs and L-phenylalanine in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds. Include untreated control wells.

    • Incubate the cells for a desired exposure time (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[19]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[18]

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.[20][21]

    • Read the absorbance of the resulting purple solution on a microplate reader at a wavelength of approximately 570 nm.[18][19]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 3: Analysis of Amino Acid Incorporation by Mass Spectrometry

This protocol provides a general workflow for determining if chloro-Phe analogs are incorporated into proteins using mass spectrometry.

Causality Behind Experimental Choices: Mass spectrometry is a highly sensitive and specific technique that can accurately measure the mass of peptides. The incorporation of a chloro-Phe analog in place of phenylalanine will result in a predictable mass shift in the peptides containing that residue, providing direct evidence of incorporation.

Self-Validating System: The analysis of a control protein expressed in the absence of the analog is essential to establish the expected peptide masses. Additionally, searching the mass spectrometry data for both the native and modified peptides allows for a direct comparison and quantification of incorporation efficiency.

G E1 Express Protein of Interest in Cells with and without chloro-Phe Analogs P1 Purify the Protein E1->P1 D1 In-gel or In-solution Digestion (e.g., with Trypsin) P1->D1 L1 LC-MS/MS Analysis of Peptides D1->L1 A1 Database Searching of MS/MS Data L1->A1 A2 Search for Expected Mass Shifts (Phe vs. chloro-Phe) A1->A2 R1 Identify and Quantify Incorporation A2->R1

Caption: Workflow for detecting amino acid analog incorporation by mass spectrometry.

Step-by-Step Methodology:

  • Protein Expression and Purification:

    • Express a protein of interest in a suitable expression system (e.g., E. coli or mammalian cells). For the experimental group, supplement the culture medium with the chloro-Phe analog.

    • Purify the expressed protein from both the control and experimental groups.[22]

  • Protein Digestion:

    • Digest the purified proteins into smaller peptides using a specific protease, such as trypsin. This can be done either in-solution or after separating the protein by SDS-PAGE (in-gel digestion).[23]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The liquid chromatography separates the peptides, and the mass spectrometer measures their mass-to-charge ratio and fragmentation patterns.[22]

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the protein of interest.[]

    • In the search parameters, specify a variable modification corresponding to the mass difference between phenylalanine and the chloro-Phe analog on all phenylalanine residues.

    • Identify peptides that show this mass shift, confirming the incorporation of the analog. The relative abundance of the modified and unmodified peptides can be used to estimate the incorporation efficiency.[23]

Conclusion and Future Directions

The bioactivity of chloro-phenylalanine analogs is markedly different from that of native L-phenylalanine, primarily due to their ability to act as enzyme inhibitors rather than substrates. Para-chloro-phenylalanine is a well-established tool for studying serotonin depletion, while the potential for protein incorporation of other isomers like ortho-chloro-phenylalanine opens exciting possibilities in protein engineering.

Future research should focus on a more systematic comparison of all three chloro-Phe isomers to fully elucidate their structure-activity relationships. Investigating their effects on a broader range of enzymes and cellular processes will undoubtedly uncover novel bioactivities and potential therapeutic applications. The detailed protocols provided in this guide offer a robust framework for researchers to embark on these important investigations.

References

Sources

Validation

Assessing Protease Stability of Peptides with 3,5-Dichloro-Phe Inserts: A Comparison Guide

Rapid proteolytic degradation remains one of the most significant bottlenecks in the clinical translation of peptide therapeutics. While natural amino acids are highly susceptible to enzymatic cleavage in human plasma, t...

Author: BenchChem Technical Support Team. Date: March 2026

Rapid proteolytic degradation remains one of the most significant bottlenecks in the clinical translation of peptide therapeutics. While natural amino acids are highly susceptible to enzymatic cleavage in human plasma, the strategic incorporation of Unnatural Amino Acids (UAAs) can dramatically enhance pharmacokinetic profiles.

This guide provides an objective, data-driven comparison of 3,5-dichlorophenylalanine (3,5-dichloro-Phe) against alternative phenylalanine substitutions. By analyzing structural causality, steric dynamics, and in vitro stability metrics, this guide equips drug development professionals with actionable methodologies for assessing and optimizing peptide stability.

Mechanistic Causality: Why 3,5-Dichloro-Phe?

Proteases such as


-chymotrypsin specifically target the peptide bonds adjacent to large, hydrophobic aromatic residues like L-Phenylalanine (L-Phe)[1]. To circumvent this, medicinal chemists often modify the aromatic ring. The substitution of L-Phe with 3,5-dichloro-Phe introduces two critical stabilizing mechanisms:
  • Steric Shielding: The addition of two chlorine atoms at the meta positions (3 and 5) of the phenyl ring significantly increases the van der Waals volume of the side chain. This steric bulk creates a physical clash within the S1 binding pocket of serine proteases, preventing the catalytic triad from properly aligning with the scissile peptide bond[2].

  • Electronic Modulation: Chlorine is highly electronegative. The electron-withdrawing inductive effect of the 3,5-dichloro substitution alters the electron density of the aromatic ring, reducing its susceptibility to

    
     interactions that proteases often rely on for substrate recognition[3].
    
  • Chiral Preservation: Unlike D-amino acid substitutions (e.g., D-Phe), which invert the stereocenter and often disrupt the native

    
    -helical or 
    
    
    
    -sheet architecture of the peptide, 3,5-dichloro-Phe maintains the natural L-configuration. This preserves the peptide's bioactive conformation while conferring enzymatic resistance[4].

G A Wild-Type Peptide (L-Phe) B Protease Active Site (e.g., Chymotrypsin) A->B Substrate Binding C Rapid Hydrolysis (t1/2 < 2h) B->C Cleavage D Modified Peptide (3,5-dichloro-Phe) E Steric Clash & Electronic Shielding D->E Enters Pocket F Protease Resistance (t1/2 > 18h) E->F Prevents Cleavage

Fig 1: Mechanistic pathway comparing wild-type L-Phe cleavage vs. 3,5-dichloro-Phe steric shielding.

Quantitative Comparison of Phenylalanine Substitutions

To objectively evaluate 3,5-dichloro-Phe, it must be benchmarked against standard industry alternatives: wild-type L-Phe, the stereoinverted D-Phe, and the minimally disruptive 4-Fluoro-Phe[5].

The table below summarizes the relative performance of these inserts based on standard in vitro stability assays and structural retention metrics.

Amino Acid InsertPlasma Half-Life (

)
Chymotrypsin Cleavage RateSecondary Structure RetentionPrimary Mechanism of Stability
L-Phe (Wild-Type) 1 - 2 hours100% (Baseline)Excellent (Native)N/A (Highly susceptible)
D-Phe > 24 hours< 5%Poor (Introduces kinks)Stereochemical mismatch
4-Fluoro-Phe 3 - 5 hours~ 60%ExcellentSlight electronic alteration
3,5-Dichloro-Phe 18 - 24 hours< 10%Excellent (Enhances

)
Steric clash & electronic shift

Data Synthesis: While D-Phe offers the highest absolute stability, its tendency to destroy secondary structure limits its utility in conformationally-dependent target binding. 3,5-dichloro-Phe provides a "Goldilocks" solution—offering near D-Phe levels of stability while acting as a structural "superfolder" due to enhanced hydrophobic core packing[6].

Experimental Methodologies: Self-Validating Systems

To accurately assess the stability of 3,5-dichloro-Phe peptides, researchers must employ robust, self-validating experimental protocols. UV-Vis spectroscopy is insufficient in complex matrices like plasma; therefore, LC-MS/MS is the gold standard for absolute quantification.

Protocol A: Human Plasma Stability Assay (LC-MS/MS)

This protocol measures the global proteolytic resistance of the peptide in a biologically relevant matrix.

Causality Check: Why use cold acetonitrile? Plasma contains hundreds of active proteases. Adding cold acetonitrile instantly denatures these enzymes, "freezing" the degradation process at the exact time point, while simultaneously precipitating plasma proteins to prevent LC column clogging.

  • Preparation: Prepare a

    
     stock solution of the 3,5-dichloro-Phe peptide and the L-Phe control peptide in PBS (pH 7.4).
    
  • Incubation: Pre-warm pooled human plasma to 37°C. Spike the peptide stock into the plasma to achieve a final concentration of

    
    . Incubate the mixture in a 37°C shaking water bath.
    
  • Time-Point Sampling: At predetermined intervals (0, 1, 2, 4, 8, 12, and 24 hours), extract

    
     aliquots of the plasma-peptide mixture.
    
  • Quenching: Immediately transfer each aliquot into a microcentrifuge tube containing

    
     of ice-cold acetonitrile spiked with an internal standard (e.g., a stable heavy-isotope labeled peptide). Vortex vigorously for 30 seconds.
    
  • Extraction: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated plasma proteins.

  • Quantification: Transfer the clear supernatant to LC vials. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to track the disappearance of the parent peptide mass over time.

  • Data Analysis: Plot the natural log of the remaining peptide peak area ratio (analyte/internal standard) versus time. Calculate the half-life (

    
    ) using the slope of the linear regression (
    
    
    
    ):
    
    
    .

Workflow Step1 Incubate Peptide in Plasma (37°C) Step2 Aliquot at Time Points Step1->Step2 Step3 Quench with Cold Acetonitrile Step2->Step3 Step4 Centrifuge & Extract Supernatant Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Fig 2: Step-by-step LC-MS/MS workflow for assessing peptide plasma stability.

Protocol B: Chymotrypsin-Specific Degradation Kinetics

To isolate the specific steric shielding effect of the 3,5-dichloro-Phe insert, a targeted enzymatic assay is required.

Causality Check: Why use a specific protease assay? Plasma assays show overall clearance but do not identify which cleavage site is protected. Exposing the peptide to isolated


-chymotrypsin proves that the 3,5-dichloro-Phe specifically protects its adjacent scissile bond.
  • Buffer Preparation: Prepare working buffer (

    
     Tris-HCl, pH 8.0, 
    
    
    
    NaCl,
    
    
    
    
    ). The calcium is critical for stabilizing the chymotrypsin structure.
  • Enzyme Setup: Prepare a

    
     solution of 
    
    
    
    -chymotrypsin in the working buffer.
  • Reaction Initiation: Mix

    
     of a 
    
    
    
    peptide solution with
    
    
    of the chymotrypsin solution and
    
    
    of working buffer at 37°C.
  • Sampling & Quenching: Extract

    
     aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately by adding 
    
    
    
    of 1% Trifluoroacetic acid (TFA) in water. The low pH instantly inactivates the serine protease.
  • Analysis: Analyze the quenched samples via RP-HPLC with UV detection at 214 nm. Compare the degradation rate constant (

    
    ) of the 3,5-dichloro-Phe peptide against the wild-type.
    

Conclusion

For drug development professionals engineering peptide therapeutics, the choice of unnatural amino acid is a delicate balance between stability, binding affinity, and structural integrity. While D-amino acids provide excellent stability, they often sacrifice the native fold.

3,5-dichloro-Phe emerges as a superior alternative for targeted protease resistance. By leveraging precise steric expansion and electronic modulation, it effectively blinds serine proteases to the cleavage site while preserving the L-chiral geometry necessary for high-affinity target engagement. When validated through rigorous LC-MS/MS plasma assays and targeted kinetic studies, 3,5-dichloro-Phe consistently demonstrates a robust capacity to extend peptide half-lives from minutes to over 18 hours.

References

  • Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2733–2744. URL: [Link]

  • Zheng, H., et al. (2014). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Biophysical Journal, 107(5), 1150-1160. URL:[Link]

  • Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7315. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,5-Dichloro-n-boc-DL-phenylalanine

Executive Summary Compound: 3,5-Dichloro-N-Boc-DL-phenylalanine CAS: 1404732-49-5 Primary Hazard Class: Irritant (Skin/Eye/Respiratory) Signal Word: WARNING [1] This guide provides an operational framework for the safe h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3,5-Dichloro-N-Boc-DL-phenylalanine CAS: 1404732-49-5 Primary Hazard Class: Irritant (Skin/Eye/Respiratory) Signal Word: WARNING [1]

This guide provides an operational framework for the safe handling, synthesis integration, and disposal of 3,5-Dichloro-N-Boc-DL-phenylalanine. Unlike generic safety protocols, this document addresses the specific risks associated with halogenated amino acid derivatives , particularly the management of hydrochloric acid (HCl) byproducts during thermal decomposition and the strict segregation required for halogenated waste streams.

Part 1: Critical Hazard Analysis & Mechanistic Risks

To handle this compound safely, researchers must understand not just what the hazards are, but why they exist based on the molecular structure.

The Halogenation Factor (Cl-Ar)

The presence of two chlorine atoms on the phenyl ring significantly alters the safety profile compared to standard Boc-Phenylalanine.

  • Thermal Instability: Upon thermal decomposition (fire or runaway reaction), the chlorine atoms can be liberated as Hydrogen Chloride (HCl) gas. This requires that all fire-fighting protocols account for acidic gas formation.

  • Lipophilicity: The dichloro-substitution increases the lipophilicity of the compound, potentially enhancing skin absorption rates compared to non-halogenated analogs.

The Boc-Protecting Group[2]
  • Acid Sensitivity: While stable under neutral conditions, contact with strong acids (TFA, HCl) will trigger deprotection, releasing isobutylene gas and CO₂. In a sealed vessel, this creates a pressure explosion hazard.

GHS Classification Summary
Hazard CodeDescriptionOperational Implication
H315 Causes skin irritationDirect contact triggers dermatitis; enhanced by solvent carriers.
H319 Causes serious eye irritationMicro-abrasion from dust combined with chemical irritation.
H335 May cause respiratory irritationFine powder is easily aerosolized during weighing.

Part 2: Smart PPE Selection Matrix

Personal Protective Equipment (PPE) must be dynamic, adapting to the state of the matter (Solid vs. Solution).

The "Solvent Effect" on Glove Selection

The most critical error researchers make is assuming standard nitrile gloves offer universal protection. When this compound is in solution, the solvent dictates the glove material , not the solute.

Operational StateRecommended Glove MaterialThicknessRationale
Solid Handling Nitrile 4–5 milProvides excellent abrasion resistance and protection against solid irritants.
Solution (DMF/DMSO) Nitrile ≥ 5 milNitrile has good resistance to DMF/DMSO. Change every 30 mins to prevent permeation.
Solution (DCM/Chloroform) Laminate (Silver Shield®) or PVA N/ACRITICAL: Chlorinated solvents penetrate nitrile in seconds. If laminate gloves are too clumsy, use the "Double-Glove" technique: Inner Laminate + Outer Nitrile for dexterity.
Respiratory & Body Protection[1][3][4][5][6][7][8]
  • Respiratory: If weighing < 10 mg, a fume hood is sufficient. For larger quantities or open-bench work, use an N95 (US) or P2 (EU) particulate respirator to prevent inhalation of the H335-classified dust.

  • Body: Standard cotton lab coat. Ensure cuffs are tucked under gloves to prevent wrist exposure.

Part 3: Operational Protocols

Protocol A: Precision Weighing (Static & Dust Control)

Context: Boc-amino acids are often fluffy, electrostatic powders that "jump" during weighing.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid. This prevents the powder from repelling off the spatula and becoming airborne.

  • Draft Protection: Turn off the immediate sash draft (if safe/adjustable) or use a weighing funnel to shield the powder during transfer.

  • Wet Wipe Down: Immediately wipe the balance area with a damp tissue after weighing. Dry dusting will only aerosolize the irritant.

Protocol B: Solubilization & Reaction Setup
  • Solvent Addition: Always add the solvent to the solid. Adding solid to a stirring solvent can generate a dust cloud that escapes the vessel.

  • Venting: If using acidic reagents for deprotection (e.g., 4M HCl in Dioxane), ensure the reaction vessel is vented to a scrubber or bubbler to manage isobutylene/CO₂ off-gassing.

Part 4: Emergency Response Decision Logic

The following diagram outlines the immediate decision-making process for spills and exposure.

EmergencyResponse Start INCIDENT DETECTED TypeCheck Identify Incident Type Start->TypeCheck Spill Chemical Spill TypeCheck->Spill Exposure Personal Exposure TypeCheck->Exposure StateCheck Solid or Solution? Spill->StateCheck SkinEye Skin/Eye Contact Exposure->SkinEye Inhalation Inhalation Exposure->Inhalation SolidSpill Solid Powder StateCheck->SolidSpill LiquidSpill Solution (Solvent) StateCheck->LiquidSpill ActionSolid 1. Dampen with wet paper towel 2. Scoop/Sweep (No Dust) 3. Place in Halogenated Waste SolidSpill->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Pads 2. Do NOT use water (spreads solvent) 3. Place in Halogenated Waste LiquidSpill->ActionLiquid ActionFlush Flush with water (15 min) Remove Contaminated Clothing SkinEye->ActionFlush ActionAir Move to Fresh Air Seek Medical Attention if wheezing Inhalation->ActionAir

Figure 1: Decision matrix for immediate response to spills or personnel exposure.[1] Note the specific distinction between solid and liquid spill cleanup methods.

Part 5: Disposal & Waste Management (The "Halogenated" Rule)

Proper disposal is legally and environmentally critical due to the chlorine content.

The Segregation Imperative

NEVER mix this compound (or its solutions) with general organic waste.[2]

  • Why? Halogenated waste requires high-temperature incineration (>1100°C) with acid gas scrubbing to prevent the formation of dioxins and furans. Mixing it with non-halogenated waste contaminates the entire volume, forcing the disposal facility to treat the whole batch as halogenated, which triples disposal costs and energy usage.

Disposal Protocol
Waste CategoryContainer LabelingContents
Solid Waste "Hazardous Waste - Solid - Halogenated"Contaminated gloves, weighing boats, paper towels, and pure compound.
Liquid Waste "Hazardous Waste - Liquid - Halogenated"Mother liquors, washes (DCM, DMF) containing the compound.
Container Specs

Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers, as residual HCl from degradation can corrode them over time.

References

  • University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Retrieved March 2, 2026, from [Link]

  • Temple University. (n.d.).[3] Halogenated Solvents in Laboratories - Waste Management Guide. Environmental Health and Radiation Safety. Retrieved March 2, 2026, from [Link]

Sources

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